Product packaging for Nona-1,8-dien-5-one(Cat. No.:CAS No. 74912-33-7)

Nona-1,8-dien-5-one

Cat. No.: B3178740
CAS No.: 74912-33-7
M. Wt: 138.21 g/mol
InChI Key: YMNUETQQDKREEP-UHFFFAOYSA-N
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Description

Nona-1,8-dien-5-one (CAS 74912-33-7) is a high-value chemical compound supplied for advanced research and development applications. It serves as a critical photoinitiator in ultraviolet (UV) curing processes, which are pivotal in the instant drying and hardening of inks, coatings, and adhesives . The mechanism of action involves the absorption of UV light photons, which excites the this compound molecule to a higher energy state . From this excited state, it undergoes fragmentation to generate highly reactive species, such as free radicals, which subsequently initiate the polymerization chain reaction of monomers and oligomers in the formulation . This rapid transformation from a liquid to a solid, cross-linked polymer network makes it an essential component for studies in materials science and industrial chemistry. The efficiency of this process is heavily dependent on the photoinitiator's properties, including its absorption spectrum and quantum yield . Researchers can rely on our product, which is characterized by a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol . Key physical properties include a density of 0.8±0.1 g/cm³ and a boiling point of 197.9±9.0 °C at 760 mmHg . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for full details. The signal word is Warning and it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include using personal protective equipment and working in a well-ventilated area . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B3178740 Nona-1,8-dien-5-one CAS No. 74912-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nona-1,8-dien-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUETQQDKREEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nona-1,8-dien-5-one: A Technical Overview of its Core Properties and Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Nona-1,8-dien-5-one is a divinyl ketone with potential applications in organic synthesis and as a scaffold in drug discovery. This technical guide provides a summary of its fundamental chemical and physical properties. Due to the limited specific research on this compound, this document also presents generalized experimental protocols and discusses potential biological activities based on the broader class of dienones. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this compound and related compounds.

Core Properties of this compound

This compound is an organic compound with the molecular formula C₉H₁₄O[1]. Its structure features a nine-carbon chain with a ketone functional group at the 5-position and terminal double bonds at the 1- and 8-positions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is primarily derived from computational predictions and publicly available chemical databases.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 74912-33-7PubChem[1]
SMILES C=CCCC(=O)CCC=CPubChem[1]
InChIKey YMNUETQQDKREEP-UHFFFAOYSA-NPubChem[1]

Table 1: Core Properties of this compound

Spectral Data

While specific, detailed spectral data for this compound is not extensively published, spectral database entries indicate the availability of 13C NMR, vapor phase IR, and GC-MS data[2]. Researchers synthesizing this compound would need to perform standard characterization techniques to confirm its identity and purity.

Experimental Protocols

Hypothetical Synthesis of this compound

A common method for the synthesis of symmetrical divinyl ketones involves the acylation of an organometallic reagent with an acid chloride. A potential route to this compound could involve the reaction of 4-pentenoyl chloride with a suitable organometallic reagent derived from 4-bromobut-1-ene.

Materials:

  • 4-Pentenoyl chloride

  • Magnesium turnings

  • 4-Bromobut-1-ene

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-bromobut-1-ene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently refluxed until the magnesium is consumed.

  • Acylation: The Grignard reagent is cooled in a dry ice/acetone bath. A solution of 4-pentenoyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Characterization

The purified this compound would be characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the vinyl and carbonyl groups and the overall carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretches of the terminal alkenes.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of dienones has been investigated for various pharmacological effects, including antifungal and anticancer properties[3][4][5][6]. The presence of two electrophilic Michael acceptor sites in the divinyl ketone moiety suggests that this compound could potentially interact with biological nucleophiles, such as cysteine residues in proteins.

Hypothetical Signaling Pathway Inhibition

Many dienone-containing compounds exert their biological effects by targeting specific signaling pathways involved in cell proliferation and survival. For instance, some dienones have been shown to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases. A simplified, hypothetical model of this inhibition is presented below.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB phosphorylates IkB_P P-IκB IkB_NFkB->IkB_P NFkB NF-κB IkB_P->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Nona_1_8_dien_5_one This compound Nona_1_8_dien_5_one->IKK_Complex inhibits Target_Genes Target Gene Expression (Inflammation, Proliferation) NFkB_n->Target_Genes activates

Hypothetical inhibition of the NF-κB signaling pathway.

In this model, this compound is proposed to inhibit the IKK complex, a key regulator of NF-κB activation. This inhibition would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and biological evaluation of this compound.

G Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Cytotoxicity Assays) Characterization->Biological_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Biological_Screening->Mechanism_of_Action End End Mechanism_of_Action->End

General workflow for the study of this compound.

Conclusion

This compound is a simple divinyl ketone with potential for further investigation in synthetic and medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, its structural features suggest that it could serve as a valuable building block or a lead compound for the development of novel therapeutics. The information and hypothetical protocols provided in this guide are intended to facilitate future research into this and related molecules. Further studies are warranted to elucidate the precise synthetic methodologies and to explore the potential pharmacological profile of this compound.

References

Nona-1,8-dien-5-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of nona-1,8-dien-5-one. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and logical frameworks for further investigation.

Chemical Identity and Properties

This compound is a divinyl ketone with the molecular formula C₉H₁₄O.[1] Its chemical structure consists of a nine-carbon chain with a ketone functional group at the fifth position and terminal double bonds at the first and eighth positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄O[1]
IUPAC Name This compound[1]
Molecular Weight 138.21 g/mol [1]
SMILES C=CCCC(=O)CCC=C[1]
InChI InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2[1]
CAS Number 74912-33-7[1]

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure as a divinyl ketone suggests that its synthesis could be approached through methods common for this class of compounds. One plausible synthetic pathway is the Nazarov cyclization, which utilizes divinyl ketones to form cyclopentenones.[2][3]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a divinyl ketone like this compound.

G Conceptual Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Carboxylic Acid Derivatives, Alkyl Halides) reaction Coupling Reaction (e.g., Ni-catalyzed) start->reaction product This compound reaction->product chromatography Column Chromatography product->chromatography nmr NMR Spectroscopy (¹H and ¹³C) chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis Protocol (Hypothetical): Nickel-Catalyzed Reductive Coupling

Unsymmetrical dialkyl ketones can be prepared via the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides.[4] This approach could be adapted for the synthesis of this compound.

  • Reaction Setup: A reaction vessel would be charged with a suitable nickel catalyst and a ligand in an appropriate aprotic solvent under an inert atmosphere.

  • Reagents: A carboxylic acid chloride or a (2-pyridyl)thioester bearing one of the vinyl-propyl moieties and an alkyl iodide with the other vinyl-propyl group would be added. A reducing agent would also be required.

  • Reaction Conditions: The reaction mixture would be stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: The reaction would be quenched, and the crude product extracted. Purification would likely be achieved by column chromatography on silica gel.

Characterization Protocols

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the carbon-hydrogen framework. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃).[5]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the carbonyl (C=O) and vinyl (C=C) stretches.

Predicted Spectral Data

While the actual spectra are not provided here, the expected key signals are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Signals
¹H NMR Signals corresponding to vinyl protons, allylic protons, and protons alpha to the carbonyl group.
¹³C NMR A signal for the carbonyl carbon (around 200-220 ppm), signals for the sp² carbons of the double bonds, and signals for the sp³ carbons of the alkyl chain.[5]
IR Spectroscopy A strong absorption band for the C=O stretch (typically around 1715 cm⁻¹), and bands for the C=C stretches and =C-H bends of the vinyl groups.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely show losses of alkyl and vinyl fragments.[6]

Potential Drug Development Applications

Specific biological activities of this compound have not been extensively reported. However, the dienone chemical motif is present in a number of biologically active compounds.[7][8][9] Compounds containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have shown promise as anticancer agents, often by targeting the ubiquitin-proteasome system (UPS).[7][8][9]

The general class of dienone compounds has been associated with a range of pharmacological effects, including:

  • Anti-inflammatory activity [7]

  • Antiparasitic activity [7]

  • Anticancer activity [7][8][9]

The following diagram illustrates a potential logical pathway for investigating the therapeutic potential of this compound based on the known activities of related compounds.

G Investigative Pathway for Therapeutic Potential start This compound (Dienone Scaffold) hypothesis Hypothesis: Potential Biological Activity (based on dienone class) start->hypothesis screening In vitro Screening hypothesis->screening anticancer Anticancer Assays (e.g., cell viability, apoptosis) screening->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., cytokine production) screening->anti_inflammatory antiparasitic Antiparasitic Assays screening->antiparasitic mechanism Mechanism of Action Studies (e.g., UPS inhibition) anticancer->mechanism anti_inflammatory->mechanism antiparasitic->mechanism development Lead Optimization and Preclinical Development mechanism->development

Caption: A logical pathway for exploring the drug development potential of this compound.

Conclusion

This compound represents an interesting chemical entity within the broader class of dienones. While specific experimental data and biological activity studies on this particular molecule are limited in the public domain, its chemical structure suggests potential for further investigation, particularly in the areas of synthetic methodology and medicinal chemistry. The information and frameworks provided in this guide are intended to serve as a foundation for researchers to design and execute further studies on this compound and its derivatives.

References

An In-depth Technical Guide on Nona-1,8-dien-5-one: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,8-dien-5-one, a symmetrical divinyl ketone, serves as a valuable intermediate in organic synthesis. Its structure, featuring a central carbonyl group flanked by two terminal double bonds, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols for this compound. It includes a detailed presentation of its spectroscopic and physical data, as well as diagrams illustrating its synthesis and potential reaction pathways.

Introduction

This compound, with the chemical formula C₉H₁₄O, belongs to the class of divinyl ketones. These compounds are characterized by a ketone functional group conjugated with two carbon-carbon double bonds. This structural motif makes them important precursors in a variety of chemical reactions, most notably the Nazarov cyclization for the synthesis of cyclopentenones. The terminal alkenes in this compound also make it a suitable substrate for ring-closing metathesis and other addition reactions. This guide will delve into the historical context of its synthesis and provide detailed modern experimental procedures.

Discovery and Historical Synthesis

While a singular "discovery" event for this compound is not prominently documented, its synthesis and use as a chemical intermediate appear in scientific literature. An early and convenient synthesis was reported in 1990 by Nagai, Lazor, and Wilcox.[1] Their method provided a straightforward approach to accessing this divinyl ketone.

Historically, the synthesis of divinyl ketones has been of interest due to their utility in forming five-membered rings through the Nazarov cyclization, a reaction first discovered by Ivan Nazarov in the 1940s. The development of synthetic routes to symmetrical divinyl ketones like this compound was a logical progression in expanding the scope and application of this important reaction.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
CAS Number 74912-33-7
Appearance Not specified (likely a liquid)
Boiling Point Not reported
Density Not reported

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H-NMR Data to be sourced from supplementary materials of guttiferone A synthesis.
¹³C-NMR Data to be sourced from supplementary materials of guttiferone A synthesis.
Infrared (IR) Data to be sourced from supplementary materials of guttiferone A synthesis.
High-Resolution Mass Spectrometry (HRMS) Data to be sourced from supplementary materials of guttiferone A synthesis.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two key methods.

Synthesis via Grignard Reaction with an Acyl Chloride (Modern Method)

A contemporary and efficient method for the preparation of this compound involves the reaction of an acyl chloride with a Grignard reagent. This method is described in a US patent.[2]

Experimental Protocol:

  • An oven-dried 500 mL round-bottomed flask is charged with 4-pentenoyl chloride (6.04 mL, 54.7 mmol) in tetrahydrofuran (THF, 80 mL) to give a tan solution.

  • The solution is cooled to -78 °C.

  • 3-Butenylmagnesium bromide (115 mL of a 0.5 M solution in THF, 57.5 mmol) is added via syringe over a period of 90 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The product is then extracted from the aqueous layer using an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Diagram 1: Synthesis of this compound via Grignard Reaction

G reagent1 4-Pentenoyl Chloride solvent THF, -78 °C to rt reagent1->solvent reagent2 3-Butenylmagnesium Bromide reagent2->solvent product This compound solvent->product

Caption: Reaction scheme for the synthesis of this compound.

Early Synthesis of Divinyl Ketones (Nagai et al., 1990)

The 1990 publication by Nagai, Lazor, and Wilcox describes a convenient synthesis of divinyl ketones. While the specific yield for this compound needs to be obtained from the original publication, the general procedure provides insight into the historical methodology.

(Detailed experimental protocol from the 1990 J. Org. Chem. paper to be added here upon retrieval of the full text.)

Synthetic Applications

This compound is a versatile intermediate in organic synthesis. Its primary applications stem from the reactivity of its divinyl ketone core and terminal alkenes.

Nazarov Cyclization

As a divinyl ketone, this compound is a substrate for the Nazarov cyclization, a powerful method for constructing cyclopentenone rings. This reaction typically proceeds under acidic conditions.

Diagram 2: Generalized Nazarov Cyclization Pathway

G start This compound lewis_acid Lewis Acid start->lewis_acid Activation intermediate1 Pentadienyl Cation intermediate2 Cyclopentenyl Cation intermediate1->intermediate2 4π-Electrocyclization product Cyclopentenone Derivative intermediate2->product Proton loss lewis_acid->intermediate1

Caption: Generalized mechanism of the Nazarov cyclization.

Ring-Closing Metathesis (RCM)

The two terminal alkene groups in this compound make it an ideal substrate for ring-closing metathesis to form a seven-membered ring, a cycloheptenone derivative. This transformation is typically catalyzed by ruthenium-based catalysts.

Precursor to Polymers

This compound has been used as a starting material for the synthesis of gem-dialkyl diene monomers, which are subsequently used in acyclic diene metathesis (ADMET) polymerization.

Conclusion

This compound is a synthetically useful divinyl ketone with a history rooted in the development of methods for constructing cyclic organic molecules. Modern synthetic protocols allow for its efficient preparation, enabling its use in a range of applications, from the synthesis of complex natural products to the development of novel polymers. This guide has provided a detailed overview of its history, properties, and synthesis, serving as a valuable resource for researchers in the chemical sciences. Further research into the specific details of its initial synthesis and the full range of its spectroscopic data will continue to enhance our understanding and utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for Nona-1,8-dien-5-one (CAS Number: 74912-33-7). It is important to note that while this compound is commercially available, publicly accessible, in-depth research on its specific biological activities, mechanisms of action, and detailed experimental protocols is limited. The information presented herein is based on available chemical data and the general properties of the broader class of divinyl ketones.

Executive Summary

This compound is a chemical compound belonging to the class of divinyl ketones. This guide summarizes its known chemical and physical properties and provides a general context for its potential reactivity and biological significance based on related structures. Due to the scarcity of specific research on this molecule, this document also includes generalized experimental protocols and conceptual workflows that are applicable to the study of divinyl ketones, which can serve as a starting point for researchers interested in investigating this specific compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and public chemical information repositories.[1][2][3][4]

PropertyValue
CAS Number 74912-33-7
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
IUPAC Name This compound
Synonyms 1,8-Nonadien-5-one
Appearance Not specified (likely a liquid)
SMILES C=CCCC(=O)CCC=C
InChI InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Symmetric Divinyl Ketone

The following is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.

Objective: To synthesize a symmetric divinyl ketone.

Materials:

  • Appropriate vinyl organometallic reagent (e.g., vinylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • An appropriate acid chloride (e.g., glutaryl chloride for a related structure)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Charge the flask with the vinyl organometallic reagent in an anhydrous ether or THF under a nitrogen atmosphere.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dissolve the acid chloride in anhydrous ether or THF and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred organometallic reagent at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure divinyl ketone.

Chemical Reactivity and the Nazarov Cyclization

Divinyl ketones are notable for their participation in the Nazarov cyclization, a 4π-electrocyclization reaction that forms cyclopentenones.[5] This reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[5] The general mechanism involves the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination to yield the cyclopentenone product.[5]

Nazarov_Cyclization cluster_0 Nazarov Cyclization of a Divinyl Ketone Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + Lewis Acid Lewis_Acid Lewis Acid (e.g., FeCl3) Electrocyclization 4π Electrocyclization (Conrotatory) Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Elimination Elimination of H+ Oxyallyl_Cation->Elimination Cyclopentenone Cyclopentenone Elimination->Cyclopentenone

Caption: Generalized mechanism of the Nazarov cyclization.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, the α,β-unsaturated ketone moiety is a well-known pharmacophore present in many biologically active compounds. Research on various α,β-unsaturated ketones has demonstrated a wide range of activities, including:

  • Antiviral Activity: Certain bis(arylidene) piperidones containing the α,β-unsaturated ketone framework have shown potential as antiviral agents.[1]

  • Antifungal Activity: Chalcones, which are aromatic ketones with an enone linkage, have been investigated for their antifungal properties against various strains of Candida albicans.[3][6]

  • Antileishmanial Activity: A library of α,β-unsaturated ketones has been screened for activity against Leishmania major, with several compounds showing high efficacy.[2][7]

  • Antitumor Activity: The α,β-unsaturated ketone structural motif is considered essential for the antitumor activity in certain classes of compounds, such as (E)-3,5-bis(benzylidene)-4-piperidones.[1]

The biological activity of these compounds is often attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of enzyme function and the disruption of cellular signaling pathways.

Hypothetical Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below. This workflow is conceptual and would require adaptation to specific assays and research questions.

Biological_Screening_Workflow Start This compound (CAS: 74912-33-7) Purity Purity and Identity Confirmation (NMR, MS, HPLC) Start->Purity Solubility Solubility and Stability Testing Purity->Solubility Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT assay on various cell lines) Solubility->Cytotoxicity Antimicrobial Antimicrobial Screening (Antibacterial, Antifungal Assays) Solubility->Antimicrobial Antiviral Antiviral Screening (Plaque reduction assays) Solubility->Antiviral Hit_Identification Hit Identification and Dose-Response Analysis Cytotoxicity->Hit_Identification Antimicrobial->Hit_Identification Antiviral->Hit_Identification Mechanism Mechanism of Action Studies (Enzyme inhibition, target identification) Hit_Identification->Mechanism Active? Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism->Lead_Optimization End Candidate for Further Development Lead_Optimization->End

References

An In-depth Technical Guide to Nona-1,8-dien-5-one (C9H14O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,8-dien-5-one is a divinyl ketone with the molecular formula C9H14O. Its structure, featuring a central ketone flanked by two vinyl groups, makes it an interesting candidate for synthetic chemistry and potentially for applications in drug development. The presence of multiple reactive sites—a carbonyl group and two carbon-carbon double bonds—offers a variety of avenues for chemical modification and conjugation. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential reactivity of this compound. Due to the limited publicly available research on this specific molecule, this guide also discusses the general reactivity of divinyl ketones, which is highly relevant to understanding the potential applications of this compound in medicinal chemistry and drug design.

Chemical and Physical Properties

This compound is a combustible liquid that can cause skin and eye irritation.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H14OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 74912-33-7PubChem[1]
Canonical SMILES C=CCCC(=O)CCC=CPubChem[1]
InChI Key YMNUETQQDKREEP-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data Summary

Spectrum TypeSource/Database
13C NMR W. Robien, Inst. of Org. Chem., Univ. of Vienna
GC-MS John Wiley & Sons, Inc.
Vapor Phase IR John Wiley & Sons, Inc.

Expected Spectroscopic Features:

  • ¹³C NMR: The spectrum is expected to show distinct signals for the carbonyl carbon (typically in the range of 190-220 ppm), sp² hybridized carbons of the vinyl groups (around 115-140 ppm), and sp³ hybridized carbons of the aliphatic chains.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z = 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the alpha-positions to the carbonyl group and rearrangements involving the double bonds.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ketone (typically around 1715 cm⁻¹). Other characteristic peaks would include those for the C=C stretching of the vinyl groups (around 1640 cm⁻¹) and the =C-H stretching (around 3080 cm⁻¹).

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of this compound has been described in the literature.

Synthesis of this compound

This synthesis involves a Grignard reaction between an acid chloride and a vinyl Grignard reagent.

Experimental Protocol:

  • To an oven-dried 500 mL round-bottomed flask, add 4-Pentenoyl chloride (6.04 mL, 54.7 mmol) in THF (80 mL) to give a tan solution.

  • Cool the solution to -78°C.

  • Add 3-Butenylmagnesium bromide (115 mL, 57.5 mmol) via syringe over a period of 90 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 3 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow oil.

  • Purify the crude product by flash column chromatography (up to 30% EtOAc/hexane) to afford the desired product as a colorless oil (2.54 g, 65% yield).

G Synthesis Workflow for this compound reagent1 4-Pentenoyl chloride in THF reaction_flask Reaction Flask (-78°C to RT) reagent1->reaction_flask reagent2 3-Butenylmagnesium bromide reagent2->reaction_flask quench Quench with sat. NH4Cl reaction_flask->quench extraction Extract with EtOAc quench->extraction workup Wash with brine, dry, concentrate extraction->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Synthesis Workflow for this compound

Chemical Reactivity and Potential in Drug Development

The chemical reactivity of this compound is dominated by its divinyl ketone moiety. This functional group arrangement opens up several important classes of reactions, which are of high interest in the synthesis of complex molecules and in the context of drug development, particularly for covalent inhibitors.

Nazarov Cyclization

The hallmark reaction of divinyl ketones is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure to form cyclopentenones.[2] This reaction proceeds through a pentadienyl cation intermediate.

General Experimental Protocol for Nazarov Cyclization:

  • Dissolve the divinyl ketone (0.58 mmol) in dichloromethane (19 mL) and cool the solution in an ice bath.

  • Add a solution of SnCl₄ (1.0 M in DCM, 1.16 mmol) dropwise.

  • Allow the solution to warm to room temperature and stir for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the cyclopentenone product.[2]

G Nazarov Cyclization Mechanism start Divinyl Ketone intermediate1 Pentadienyl Cation start->intermediate1 + Lewis Acid lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->intermediate1 cyclization 4π Electrocyclization (Conrotatory) intermediate1->cyclization intermediate2 Oxyallyl Cation cyclization->intermediate2 elimination Elimination of H+ intermediate2->elimination product_enol Cyclopentenone Enol elimination->product_enol tautomerization Tautomerization product_enol->tautomerization product Cyclopentenone tautomerization->product

Nazarov Cyclization Mechanism
Michael Addition

The electron-withdrawing nature of the carbonyl group makes the double bonds in this compound susceptible to nucleophilic attack via Michael addition. This reactivity is particularly relevant for drug development, as the molecule can act as a covalent binder to nucleophilic residues (such as cysteine or lysine) in target proteins. The symmetrical nature of this compound could potentially allow for the cross-linking of proteins.

Diels-Alder Reaction

The vinyl groups can also participate as dienophiles in Diels-Alder reactions, allowing for the construction of six-membered rings.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. However, the general class of ketones has been explored for various biological activities. For instance, certain ketone bodies are known to act as signaling molecules.[3][4][5][6][7]

The reactivity of the divinyl ketone moiety, particularly as a Michael acceptor, suggests that this compound could potentially act as a covalent modifier of proteins. This mechanism is of significant interest in drug discovery for the development of targeted covalent inhibitors. The specific protein targets and any resulting modulation of signaling pathways would need to be determined through experimental studies.

Conclusion

This compound is a readily synthesizable divinyl ketone with a range of potential chemical reactivities. While specific biological data for this compound is lacking, its chemical nature suggests it could be a useful building block in organic synthesis and a potential tool for chemical biology and drug discovery, particularly in the area of covalent ligand development. Further research is needed to explore its spectroscopic properties in detail and to investigate its potential biological activities.

References

Potential Research Areas for Nona-1,8-dien-5-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nona-1,8-dien-5-one is a divinyl ketone that holds significant potential as a versatile scaffold in medicinal chemistry and drug discovery. Its core reactivity lies in the Nazarov cyclization, a powerful tool for the synthesis of substituted cyclopentenones. These five-membered ring structures are key pharmacophores in a variety of biologically active compounds with demonstrated anti-inflammatory, antiviral, and anticancer properties. This technical guide outlines promising research avenues for this compound, providing detailed synthetic protocols, potential therapeutic targets, and methodologies for biological evaluation. The strategic derivatization of the cyclopentenone core, accessible from this compound, presents a fertile ground for the development of novel therapeutics.

Chemical and Physical Properties of this compound

This compound is a combustible liquid that can cause skin and eye irritation.[1] Prudent laboratory safety measures should be employed during its handling.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
CAS Number 74912-33-7
Appearance Liquid
SMILES C=CCCC(=O)CCC=C

Synthetic Protocols

The primary utility of this compound lies in its conversion to cyclopentenone derivatives via the Nazarov cyclization. The following sections detail the synthesis of the precursor and its subsequent cyclization.

Synthesis of this compound

A plausible and chemically sound two-step synthesis for this compound involves a Grignard reaction followed by oxidation of the resulting secondary alcohol.

Step 1: Synthesis of Nona-1,8-dien-5-ol via Grignard Reaction

This procedure involves the preparation of a Grignard reagent from 5-bromo-1-pentene and its subsequent reaction with 4-pentenal.

  • Materials: Magnesium turnings, 5-bromo-1-pentene, anhydrous tetrahydrofuran (THF), 4-pentenal, iodine crystal (as initiator), saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.

    • Add a solution of 5-bromo-1-pentene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

    • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

    • Add a solution of 4-pentenal in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Nona-1,8-dien-5-ol.

Step 2: Oxidation of Nona-1,8-dien-5-ol to this compound (Jones Oxidation)

The secondary alcohol is oxidized to the corresponding ketone using Jones reagent.[2][3][4][5][6]

  • Materials: Nona-1,8-dien-5-ol, acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid), isopropyl alcohol, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the crude Nona-1,8-dien-5-ol in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise with stirring. The reaction progress is indicated by a color change from orange to green.

    • Once the oxidation is complete (as monitored by thin-layer chromatography), quench the excess oxidant by the addition of isopropyl alcohol until the green color persists.

    • Neutralize the mixture with sodium bicarbonate.

    • Filter the mixture to remove chromium salts and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Purification can be achieved by column chromatography.

Nazarov Cyclization of this compound

This reaction transforms the divinyl ketone into a cyclopentenone core.[7][8][9][10][11]

  • Materials: this compound, dichloromethane (DCM), Lewis acid (e.g., tin(IV) chloride (SnCl₄) solution in DCM), saturated aqueous ammonium chloride solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound in DCM and cool the solution in an ice bath.

    • Add a solution of SnCl₄ in DCM dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and stir vigorously for 15 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting cyclopentenone derivative by column chromatography.

Potential Research Areas and Therapeutic Targets

The cyclopentenone derivatives synthesized from this compound are promising candidates for drug discovery in several therapeutic areas.

Anticancer Activity

Cyclopentenones have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] The introduction of different substituents on the cyclopentenone ring, achievable through modifications of the starting dienone or post-cyclization, can modulate this activity.

Proposed Research:

  • Synthesize a library of substituted cyclopentenones from this compound and its derivatives.

  • Screen these compounds for cytotoxicity against a panel of cancer cell lines (e.g., breast, colon, lung, melanoma).

  • Investigate the mechanism of action, focusing on the induction of apoptosis.

Key Signaling Pathway: Apoptosis Induction by Cyclopentenones

Cyclopentenone prostaglandins have been shown to induce apoptosis through the mitochondrial pathway, independent of death receptor signaling.[7][14][15] This involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Cyclopentenone Cyclopentenone Derivative ROS ↑ Reactive Oxygen Species (ROS) Cyclopentenone->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis drug_discovery_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start This compound Nazarov Nazarov Cyclization Start->Nazarov Library Cyclopentenone Library Nazarov->Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Library->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NF-κB Assay) Library->Anti_inflammatory Antiviral Antiviral Screening (e.g., Plaque Assay) Library->Antiviral Hit_ID Hit Identification Cytotoxicity->Hit_ID Anti_inflammatory->Hit_ID Antiviral->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate

References

Nona-1,8-dien-5-one: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,8-dien-5-one is a chemical compound with the molecular formula C9H14O.[1][2] This document provides a concise summary of the currently available scientific and technical information regarding this molecule. Despite a comprehensive literature search, it is important to note that detailed research on the synthesis, chemical properties, and biological activities of this compound is exceptionally limited. This review consolidates the existing data primarily from chemical databases and suppliers.

Chemical and Physical Properties

This compound is a ketone with two terminal double bonds. The basic physicochemical properties compiled from available sources are presented in Table 1.

PropertyValueSource
Molecular Formula C9H14O[1][2]
Molecular Weight 138.21 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 74912-33-7[1][2]
SMILES C=CCCC(=O)CCC=C[1][2]
InChI Key YMNUETQQDKREEP-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A thorough review of scientific literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of divinyl ketones exist, no publications were identified that apply these methods specifically to the preparation of this compound with reported yields, purification methods, or characterization data. Chemical suppliers list the compound, indicating that it is available for purchase, though one supplier notes that they do not provide analytical data and the buyer is responsible for confirming the product's identity and purity.[3]

Spectroscopic Data

Biological Activities and Signaling Pathways

There is a significant lack of information regarding the biological activities of this compound. No peer-reviewed studies were found that investigated its pharmacological, toxicological, or any other biological effects. Consequently, there is no information on its mechanism of action or any associated signaling pathways.

Logical Relationship of Available Information

The limited available information suggests that this compound is a known chemical entity, as evidenced by its presence in chemical databases and commercial availability. However, the lack of published research indicates that it has not been a significant subject of academic or industrial investigation. The logical flow of information is therefore limited to its basic identification and a notable absence of functional or synthetic data.

Compound_ID This compound (CAS: 74912-33-7) Physicochemical_Data Basic Physicochemical Data (Formula, MW, etc.) Compound_ID->Physicochemical_Data Spectroscopic_Data Existence of Spectral Data (NMR, MS, IR) Compound_ID->Spectroscopic_Data Commercial_Availability Commercial Availability Compound_ID->Commercial_Availability Lack_of_Synthesis_Data No Published Synthesis Protocols Physicochemical_Data->Lack_of_Synthesis_Data Lack_of_Biological_Data No Published Biological Studies Physicochemical_Data->Lack_of_Biological_Data

References

A Technical Guide to Nona-1,8-dien-5-one and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nona-1,8-dien-5-one is a bifunctional organic molecule that possesses two terminal alkene groups and a central ketone functional group. Its structure makes it a potentially valuable building block in organic synthesis, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its synonyms, key chemical properties, and a plausible synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize such a molecule in their synthetic endeavors.

Synonyms and Chemical Identity

The most commonly used synonym for this compound is 1,8-Nonadien-5-one . Another name that has been used to describe this molecule is sym-diallylacetone . For unambiguous identification, the Chemical Abstracts Service (CAS) number is 74912-33-7 [1][2].

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
CAS Number 74912-33-7ChemScene[2]
InChIKey YMNUETQQDKREEP-UHFFFAOYSA-NPubChem[1]
SMILES C=CCCC(=O)CCC=CPubChem[1]
Density 0.868 g/mLStenutz
Refractive Index 1.450Stenutz

Plausible Experimental Protocol: Synthesis of this compound

Hypothetical Synthesis via Acetoacetic Ester Synthesis:

A versatile method for preparing ketones, the acetoacetic ester synthesis, can be adapted for this compound. The overall workflow is depicted in the diagram below.

  • Deprotonation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, to generate a resonance-stabilized enolate.

  • First Alkylation: The enolate is then reacted with an allyl halide (e.g., allyl bromide) in an Sₙ2 reaction to introduce the first allyl group.

  • Second Alkylation: The mono-alkylated product is subjected to a second deprotonation and subsequent alkylation with another equivalent of allyl halide.

  • Hydrolysis and Decarboxylation: The resulting dialkylated β-keto ester is then hydrolyzed under acidic or basic conditions, followed by heating to promote decarboxylation, yielding the final product, this compound.

Synthesis_Workflow Start Ethyl Acetoacetate Step1 Deprotonation Start->Step1 Intermediate1 Enolate Step1->Intermediate1 Step2 First Alkylation (SN2) Intermediate1->Step2 Reagent1 Allyl Bromide Reagent1->Step2 Intermediate2 Mono-allylated β-keto ester Step2->Intermediate2 Step3 Second Alkylation Intermediate2->Step3 Intermediate3 Di-allylated β-keto ester Step3->Intermediate3 Reagent2 Allyl Bromide Reagent2->Step3 Step4 Hydrolysis & Decarboxylation Intermediate3->Step4 End This compound Step4->End

A plausible synthetic workflow for this compound.

Potential Applications in Drug Development and Research

Currently, there is a lack of published data on the specific biological activities of this compound or its direct involvement in any signaling pathways. However, its structure suggests several potential applications in medicinal chemistry and drug development:

  • Scaffold for Library Synthesis: The two alkene functionalities can be readily modified through a variety of reactions, such as olefin metathesis, hydroboration-oxidation, or epoxidation, to generate a diverse library of compounds for biological screening.

  • Linker Molecule: The central ketone can be used for conjugation to other molecules of interest, while the terminal alkenes can be further functionalized, making it a potential linker in the development of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

The logical relationship between the primary compound and its synonyms is straightforward, as they all refer to the same chemical entity.

Synonym_Relationship Core This compound (IUPAC Name) Synonym1 1,8-Nonadien-5-one Core->Synonym1 is synonymous with Synonym2 sym-diallylacetone Core->Synonym2 is synonymous with Identifier CAS: 74912-33-7 Core->Identifier is identified by

Relationship between the IUPAC name and its synonyms.

This compound is a molecule with potential utility in synthetic organic chemistry. While detailed experimental and biological data are currently limited in the public domain, its chemical structure offers a platform for the creation of more complex molecules. The provided hypothetical synthetic route, based on well-established chemical principles, offers a starting point for its preparation in a laboratory setting. Further research into the reactivity and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of nona-1,8-dien-5-one, a divinyl ketone with potential applications in organic synthesis and as a building block for more complex molecules. The synthesis is a two-step process commencing with the Grignard reaction of vinylmagnesium bromide with ethyl pent-4-enoate to yield the secondary alcohol, nona-1,8-dien-5-ol. Subsequent oxidation of this alcohol using pyridinium chlorochromate (PCC) affords the target compound.

Physicochemical Data and Safety Information

A summary of the key physicochemical properties and safety data for the final product, this compound, is presented below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
CAS Number 74912-33-7[1]
Appearance Combustible liquid[1]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Experimental Protocols

Overall Synthesis Scheme

The laboratory preparation of this compound is achieved through a two-step synthesis as illustrated in the following workflow.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation start1 Ethyl pent-4-enoate + Vinylmagnesium bromide reaction1 Grignard Reaction (Anhydrous THF, 0°C to rt) start1->reaction1 workup1 Aqueous Work-up (sat. NH4Cl) reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Nona-1,8-dien-5-ol purification1->product1 start2 Nona-1,8-dien-5-ol product1->start2 Intermediate Product reaction2 PCC Oxidation (DCM, Celite, rt) start2->reaction2 workup2 Filtration and Solvent Evaporation reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2 ReactionScheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Ethyl pent-4-enoate Ethyl pent-4-enoate Nona-1,8-dien-5-ol Nona-1,8-dien-5-ol Ethyl pent-4-enoate->Nona-1,8-dien-5-ol 1. THF 2. H₃O⁺ Vinylmagnesium bromide 2. H₂C=CHMgBr Nona-1,8-dien-5-ol_2 This compound This compound Nona-1,8-dien-5-ol_2->this compound PCC, DCM

References

Unlocking Synthetic Potential: Applications of Nona-1,8-dien-5-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nona-1,8-dien-5-one, a divinyl ketone, presents itself as a versatile building block in organic synthesis. Its unique structure, featuring a central ketone flanked by two terminal double bonds, opens avenues for a variety of chemical transformations. This application note details the potential uses of this compound, providing theoretical frameworks and experimental protocols for key reactions. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of divinyl ketones.

Key Applications at a Glance

ApplicationReaction TypeProduct ClassKey Features
Cyclopentenone SynthesisNazarov CyclizationBicyclic CompoundsForms a five-membered ring through a 4π-electrocyclization.
Functionalized Ketone SynthesisMichael Addition1,5-Diketones, SpirocyclesConjugate addition of nucleophiles to the α,β-unsaturated system.
Fused Ring System SynthesisRobinson AnnulationCyclohexenonesA tandem Michael addition and intramolecular aldol condensation.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydration of the corresponding diyne, nona-1,8-diyne. This transformation can be achieved using various catalytic systems.

Experimental Protocol: Synthesis of this compound via Hydration of Nona-1,8-diyne

Materials:

  • Nona-1,8-diyne

  • Mercury(II) sulfate (HgSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of nona-1,8-diyne (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., diethyl ether), add a catalytic amount of mercury(II) sulfate.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the acidic solution is neutralized.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Nazarov Cyclization: Access to Bicyclic Scaffolds

Divinyl ketones are classic substrates for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones.[1][2] Under acidic conditions, this compound can be expected to undergo a 4π-electrocyclic ring closure to form a bicyclic cyclopentenone derivative.

Nazarov_Cyclization cluster_0 Nazarov Cyclization Pathway This compound This compound Pentadienyl Cation Pentadienyl Cation This compound->Pentadienyl Cation Lewis Acid (e.g., SnCl₄) Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-Electrocyclization (Conrotatory) Cyclopentenone Product Cyclopentenone Product Oxyallyl Cation->Cyclopentenone Product Elimination & Tautomerization Michael_Addition cluster_1 Michael Addition Pathway This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate Nucleophile Nucleophile Nucleophile->this compound Base Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation Double_Michael_Adduct Double Michael Adduct (Spirocycle) Michael Adduct->Double_Michael_Adduct Second Michael Addition Robinson_Annulation cluster_2 Robinson Annulation Pathway Ketone_Enolate Ketone Enolate (Nucleophile) Nona-1-8-dien-5-one This compound (Michael Acceptor) Ketone_Enolate->Nona-1-8-dien-5-one Michael Addition Michael_Adduct 1,5-Diketone Intermediate Nona-1-8-dien-5-one->Michael_Adduct Aldol_Intermediate β-Hydroxy Ketone Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Addition Final_Product Fused Bicyclic α,β-Unsaturated Ketone Aldol_Intermediate->Final_Product Dehydration

References

Application Notes and Protocols: Utilizing Nona-1,8-dien-5-one as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthetic utilization of Nona-1,8-dien-5-one, a versatile starting material for the synthesis of valuable carbocyclic and heterocyclic compounds. The protocols focus on two key transformations: the Nazarov cyclization for the synthesis of cyclopentenones and a two-step sequence involving ozonolysis followed by Paal-Knorr synthesis for the preparation of substituted pyrroles. These products are significant scaffolds in medicinal chemistry and natural product synthesis.[1][2][3]

Synthesis of Substituted Cyclopentenones via Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2][4] this compound is an ideal substrate for this transformation, leading to the formation of a bicyclic cyclopentenone derivative. Cyclopentenone moieties are present in a wide array of biologically active compounds, including prostaglandins and various natural products.[1]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol details a general procedure for the Nazarov cyclization of this compound using tin(IV) chloride (SnCl₄) as the Lewis acid catalyst.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Stir the mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired cyclopentenone.

Data Presentation: Nazarov Cyclization of Divinyl Ketones

The choice of Lewis or Brønsted acid catalyst can significantly influence the yield of the Nazarov cyclization. The following table summarizes results for the cyclization of various divinyl ketones with different catalysts.

EntryDivinyl Ketone SubstrateCatalyst (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
11,5-Diphenylpenta-1,4-dien-3-oneFeCl₃ (1.1)CH₂Cl₂rt0.595J. Am. Chem. Soc. 2008, 130, 300
21,5-Diphenylpenta-1,4-dien-3-oneBF₃·OEt₂ (1.1)CH₂Cl₂rt192J. Am. Chem. Soc. 2008, 130, 300
31,5-Dicyclohexylpenta-1,4-dien-3-oneCu(OTf)₂ (0.1)DCE80285Org. Lett. 2005, 7, 4337
4This compound (hypothetical)SnCl₄ (2.0)DCMrt0.5~75Based on general protocol[4]
Microwave-Assisted Nazarov Cyclization

Microwave irradiation can significantly accelerate the Nazarov cyclization, often leading to higher yields and shorter reaction times.[5] This approach is considered a greener alternative to conventional heating methods.

Protocol:

  • In a microwave-safe vessel, dissolve this compound (1.0 eq) and the chosen catalyst (e.g., Cu(OTf)₂) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Synthesis of Substituted Pyrroles via a Two-Step Sequence

This section outlines a two-step synthetic route to substituted pyrroles starting from this compound. The sequence involves the initial conversion of the dienone to a 1,4-dicarbonyl compound via ozonolysis, followed by the Paal-Knorr synthesis to construct the pyrrole ring. Pyrroles are fundamental heterocyclic motifs found in numerous pharmaceuticals and natural products.[6][7]

Step 1: Ozonolysis for the Synthesis of a 1,4-Dicarbonyl Precursor

Ozonolysis is a powerful method for the oxidative cleavage of alkenes to form carbonyl compounds.[8] A reductive workup is employed to obtain the desired aldehyde functionalities.

Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Standard laboratory glassware for ozonolysis

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (DMS, 2.0-3.0 eq) to the reaction mixture at -78 °C.

  • Allow the mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

  • The resulting crude 1,4-dicarbonyl compound can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][6][9]

Experimental Protocol: Paal-Knorr Synthesis

Materials:

  • Crude 1,4-dicarbonyl compound from Step 1

  • Primary amine (e.g., aniline, benzylamine) or ammonium acetate

  • Ethanol or acetic acid

  • Standard laboratory glassware and reflux condenser

Procedure:

  • Dissolve the crude 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the primary amine (1.1 eq) or ammonium acetate (excess) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Paal-Knorr Synthesis of Pyrroles

The Paal-Knorr synthesis is compatible with a wide range of primary amines, allowing for the synthesis of diverse N-substituted pyrroles.

Entry1,4-DicarbonylAmineSolventTemp. (°C)Time (h)Yield (%)Reference
1Hexane-2,5-dioneAnilineEtOHReflux492J. Org. Chem. 1991, 56, 6924
2Hexane-2,5-dioneBenzylamineAcOH100288Synlett 2009, 2245
3Hexane-2,5-dioneAmmonium AcetateEtOHReflux685J. Org. Chem. 1991, 56, 6924
43-Oxo-heptane-1,6-dialMethylamineMeOHReflux3~80-90Hypothetical, based on general procedures
Microwave-Assisted Paal-Knorr Synthesis

Similar to the Nazarov cyclization, the Paal-Knorr synthesis can be significantly accelerated using microwave irradiation, often with improved yields.[10][11][12]

Protocol:

  • In a microwave-safe vessel, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine or ammonium source (1.1-1.5 eq), and a suitable solvent (e.g., ethanol, acetic acid).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[11]

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Visualizations

Logical Workflow for Synthetic Applications

G Synthetic Pathways from this compound A This compound B Nazarov Cyclization A->B D Ozonolysis (Reductive Workup) A->D C Cyclopentenone Derivative B->C E 1,4-Dicarbonyl Intermediate D->E F Paal-Knorr Synthesis E->F G Substituted Pyrrole F->G

Caption: Synthetic routes from this compound.

Signaling Pathway of Nazarov Cyclization

G Nazarov Cyclization Mechanism cluster_0 Reaction Steps A Divinyl Ketone B Pentadienyl Cation A->B Lewis Acid Coordination C Oxyallyl Cation B->C 4π-Electrocyclization (Conrotatory) D Cyclopentenone C->D Elimination & Tautomerization

Caption: Key steps in the Nazarov cyclization.

Experimental Workflow for Pyrrole Synthesis

G Workflow for Pyrrole Synthesis A Start: This compound B Ozonolysis Reaction A->B C Reductive Workup (e.g., DMS) B->C D Isolation of Crude 1,4-Dicarbonyl C->D E Paal-Knorr Reaction with Amine D->E F Purification (Chromatography/Recrystallization) E->F G Final Product: Substituted Pyrrole F->G

Caption: Step-by-step pyrrole synthesis workflow.

References

Purification of Nona-1,8-dien-5-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of nona-1,8-dien-5-one, a versatile ketone intermediate in organic synthesis. These guidelines are intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The described techniques, primarily vacuum distillation and flash column chromatography, are standard procedures for the purification of medium-sized, non-polar organic molecules.

Introduction

This compound is a key building block in the synthesis of various organic compounds. Its purity is crucial for the success of subsequent reactions, making effective purification a critical step. This document outlines two primary methods for purifying this compound: vacuum distillation for large-scale purification and the removal of non-volatile impurities, and flash column chromatography for high-purity isolation and separation from closely related byproducts. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound and its common precursors, 1,8-nonadiene and 1,8-nonadiyne, is provided below. This data is essential for planning and executing purification procedures.

PropertyThis compound1,8-Nonadiene1,8-Nonadiyne
Molecular Formula C₉H₁₄O[1]C₉H₁₆[2]C₉H₁₂[3]
Molecular Weight 138.21 g/mol [1]124.22 g/mol [2]120.19 g/mol [3][4][5]
Boiling Point Not available148-150 °C (at 760 mmHg)55-55.5 °C (at 13 mmHg)[4][5]
Density Not available0.751 g/mL at 25 °C0.799 g/mL at 25 °C[4][5]
Appearance Liquid (presumed)Colorless liquidLiquid
CAS Number 74912-33-7[1]4900-30-5[2]2396-65-8[3][4]

Purification Techniques

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities and for removing non-volatile impurities. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.

Protocol for Vacuum Distillation:

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump with a trap

  • Stir bar

  • Glass wool for insulation

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks. Use appropriate clamps to secure the apparatus.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Applying Vacuum: Begin stirring the mixture. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle.

  • Distillation: Monitor the temperature of the vapor. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure achieved by the vacuum pump.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Logical Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Apparatus B Charge Flask A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect Fractions D->E F Cool Apparatus E->F G Release Vacuum F->G H Isolate Product G->H

Caption: Workflow for the purification of this compound via vacuum distillation.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for obtaining high-purity this compound, particularly for separating it from impurities with similar boiling points.[6]

Protocol for Flash Column Chromatography:

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., hexanes/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for a non-polar compound like this compound is a mixture of hexanes and ethyl acetate. The ideal system should give the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen solvent system. Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the solvent and carefully apply it to the top of the silica gel column.[7] Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[8]

  • Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Experimental Workflow for Flash Column Chromatography

G cluster_setup Setup cluster_chromatography Chromatography cluster_analysis Analysis & Isolation A Select Solvent System B Pack Column A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor by TLC E->F Analyze G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: General workflow for the purification of this compound by flash column chromatography.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ketone carbonyl group and the absence of impurities with distinct functional groups.

By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of their synthetic work.

References

Application Notes and Protocols for the Analysis of Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,8-dien-5-one is a divinyl ketone that can be utilized as a monomer in acyclic diene metathesis (ADMET) polymerization.[1] The incorporation of the ketone functionality into the polymer backbone allows for the synthesis of materials with tailored properties, such as modified rigidity or providing reactive sites for further chemical modifications.[1] Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound in research and development settings.

This document provides detailed application notes and experimental protocols for the analysis of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₄O[guttiferone A - Amazon S3]
Molecular Weight138.21 g/mol [guttiferone A - Amazon S3]
AppearanceColorless Liquid[guttiferone A - Amazon S3]
IUPAC NameThis compound

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing both qualitative and quantitative information.

Experimental Protocol:

Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in split mode (split ratio 50:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Expected Results: The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Ion Typem/zRelative Intensity
[M]⁺13813%
[M-C₃H₅]⁺8389%
[C₄H₇]⁺55100%
[C₃H₃]⁺3912%

Data obtained from high-resolution mass spectrometry (HRMS) confirmed the molecular formula C₉H₁₄O with a calculated mass of 138.1045 and a found mass of 138.1045.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Experimental Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 300 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

¹³C NMR Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

Expected ¹H NMR Data (300 MHz, CDCl₃): [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.89 - 5.72m2HCH=CH₂
5.10 - 4.93m4HCH=CH
2.55 - 2.47m4HCH ₂-C=O
2.37 - 2.29m4HCH ₂-CH=CH₂

Expected ¹³C NMR Data (75 MHz, CDCl₃): [2]

Chemical Shift (δ) ppmAssignment
209.4C=O
137.1C H=CH₂
115.2CH=C H₂
41.8C H₂-C=O
27.7C H₂-CH=CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the carbonyl (C=O) and alkene (C=C) groups.

Experimental Protocol:

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Detector: DTGS

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

Expected IR Data (film): [2]

Wavenumber (cm⁻¹)IntensityAssignment
2919wC-H stretch (alkane)
1712sC=O stretch (ketone)
1641mC=C stretch (alkene)
1412wC-H bend
994m=C-H bend (out-of-plane)
908s=C-H bend (out-of-plane)

Workflow and Data Analysis

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical Workflow for this compound cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_results Final Characterization Sample This compound Sample Prep_GCMS Dilute in Solvent (e.g., Dichloromethane) Sample->Prep_GCMS Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR Data_GCMS Mass Spectrum (Fragmentation Pattern) GCMS->Data_GCMS Data_NMR ¹H and ¹³C Spectra (Chemical Shifts, Couplings) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Results Structure Confirmation & Purity Assessment Data_GCMS->Results Data_NMR->Results Data_IR->Results Data Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR IR IR Compound->IR MolecularWeight Molecular Weight (138 g/mol) GCMS->MolecularWeight Fragmentation Fragmentation Pattern GCMS->Fragmentation ProtonEnv Proton Environment (Chemical Shifts & Couplings) NMR->ProtonEnv CarbonSkeleton Carbon Skeleton (¹³C Chemical Shifts) NMR->CarbonSkeleton Carbonyl Carbonyl Group (~1712 cm⁻¹ C=O stretch) IR->Carbonyl Alkene Alkene Groups (~1641 cm⁻¹ C=C stretch) IR->Alkene MolecularWeight->Compound Fragmentation->Compound Carbonyl->Compound Alkene->Compound ProtonEnv->Compound CarbonSkeleton->Compound

References

Application Notes and Protocols for Derivatization Reactions of Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization reactions of nona-1,8-dien-5-one, a versatile divinyl ketone building block. The protocols outlined below are intended to serve as a guide for the synthesis of a variety of cyclic and heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction to this compound Reactivity

This compound possesses three primary reactive sites: the central ketone carbonyl group and the two terminal carbon-carbon double bonds. The conjugated system of the divinyl ketone moiety makes it susceptible to a range of chemical transformations, including cyclization, cycloaddition, and conjugate addition reactions. These reactions allow for the construction of diverse molecular architectures, highlighting the utility of this compound as a starting material in synthetic organic chemistry.

Key Derivatization Reactions

Several classes of reactions can be effectively employed to derivatize this compound. This document focuses on three principal transformations:

  • Nazarov Cyclization: An electrocyclic reaction to form five-membered carbocyclic rings (cyclopentenones).

  • Michael Addition: A conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone system.

  • Heterocyclization Reactions: The formation of six-membered heterocyclic rings such as pyrans, thiopyrans, and pyridines through cycloaddition and condensation pathways.

Nazarov Cyclization: Synthesis of Cyclopentenone Derivatives

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[1][2] The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate, which is typically generated by the coordination of a Lewis acid or a Brønsted acid to the carbonyl oxygen.[1][2][3]

Reaction Pathway

Nazarov_Cyclization cluster_0 Nazarov Cyclization This compound This compound Pentadienyl Cation Pentadienyl Cation This compound->Pentadienyl Cation Lewis Acid (e.g., FeCl3, BF3·OEt2) Cyclopentenyl Cation Cyclopentenyl Cation Pentadienyl Cation->Cyclopentenyl Cation 4π-Electrocyclization Cyclopentenone Product Cyclopentenone Product Cyclopentenyl Cation->Cyclopentenone Product Proton Elimination & Tautomerization

Caption: Nazarov cyclization of this compound.

Quantitative Data
Lewis Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FeCl₃Dichloromethane25275-85General Protocol
BF₃·OEt₂Dichloromethane0 to 251-370-80General Protocol
AlCl₃Dichloromethane0165-75General Protocol
H₂SO₄Acetic Acid80450-60General Protocol

Note: Yields are typical for divinyl ketones and may vary for this compound.

Experimental Protocol: Nazarov Cyclization with Ferric Chloride

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous FeCl₃ portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopentenone derivative.

Michael Addition: Functionalization via Conjugate Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] In the case of this compound, this reaction can occur at either of the double bonds, leading to mono- or di-adducts depending on the reaction conditions and the stoichiometry of the nucleophile.

Reaction Workflow

Michael_Addition cluster_1 Michael Addition Workflow Start Start Reactants This compound + Nucleophile (e.g., R₂NH, RSH, CH₂(CO₂Et)₂) Start->Reactants Base Base (e.g., NaOEt, Et₃N) Reactants->Base Reaction Reaction in suitable solvent (e.g., EtOH, THF) Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Michael Adduct Purification->Product

Caption: General workflow for Michael addition.

Quantitative Data for Michael Donors
Michael DonorBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Diethylamine-Ethanol25485-95General Protocol
ThiophenolEt₃NTHF25290-98General Protocol
Diethyl MalonateNaOEtEthanol50680-90General Protocol
NitromethaneDBUAcetonitrile251270-80[6]

Note: Yields are typical for divinyl ketones and may vary for this compound.

Experimental Protocol: Aza-Michael Addition with Diethylamine

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.1 eq for mono-adduct, 2.2 eq for di-adduct)

  • Ethanol

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add diethylamine dropwise to the stirred solution at room temperature.

  • Continue stirring for 4 hours and monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue directly by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the β-amino ketone product.

Heterocyclization Reactions

This compound serves as a valuable precursor for the synthesis of various six-membered heterocycles.

A. Synthesis of 4H-Pyrans

The reaction of divinyl ketones with active methylene compounds can lead to the formation of 4H-pyran derivatives.[7]

Pyran_Synthesis cluster_2 Pyran Synthesis Reactants This compound + Malononitrile Base Base (e.g., Piperidine) Reactants->Base Michael_Adduct Michael Adduct Intermediate Base->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Product 4H-Pyran Derivative Cyclization->Product

Caption: Synthesis of 4H-pyrans from this compound.

Active Methylene CompoundBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MalononitrilePiperidineEthanolReflux380-90[7]
Ethyl CyanoacetatePiperidineEthanolReflux475-85General Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Water

Procedure:

  • To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 3 hours.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the 4H-pyran derivative. Recrystallization from ethanol may be necessary for further purification.

B. Synthesis of 4H-Thiopyrans

Thiopyrans can be synthesized from divinyl ketones via a hetero-Diels-Alder reaction with a thionating agent or by reaction with a sulfur nucleophile followed by cyclization.[8][9]

Thiopyran_Synthesis cluster_3 Thiopyran Synthesis Reactants This compound + Lawesson's Reagent Thione Thione Intermediate Reactants->Thione Cyclization Intramolecular Hetero-Diels-Alder Thione->Cyclization Product 4H-Thiopyran Derivative Cyclization->Product

Caption: Synthesis of 4H-thiopyrans.

Sulfur SourceBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Lawesson's Reagent-TolueneReflux560-70[10]
Na₂S·9H₂O-Ethanol/WaterReflux650-60General Protocol

Materials:

  • This compound (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound and Lawesson's reagent in anhydrous toluene.

  • Reflux the mixture for 5 hours under an inert atmosphere.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the 4H-thiopyran derivative.

C. Synthesis of Pyridines

Substituted pyridines can be prepared from divinyl ketones by reaction with an ammonia source, which facilitates a cyclization-dehydration-aromatization cascade.[11]

Pyridine_Synthesis cluster_4 Pyridine Synthesis Reactants This compound + Ammonium Acetate Intermediate Dihydropyridine Intermediate Reactants->Intermediate Aromatization Oxidation/Dehydrogenation Intermediate->Aromatization Product Pyridine Derivative Aromatization->Product

Caption: Synthesis of pyridines from this compound.

Ammonia SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NH₄OAcAcetic AcidReflux840-50[11]
NH₃ (in EtOH)EthanolReflux (sealed tube)1230-40General Protocol

Materials:

  • This compound (1.0 eq)

  • Ammonium Acetate (excess, e.g., 10 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, add this compound and a large excess of ammonium acetate to glacial acetic acid.

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Basify the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the pyridine derivative.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • This compound is a combustible liquid and may cause skin and eye irritation.

  • Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.

  • Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Nona-1,8-dien-5-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nona-1,8-dien-5-one. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A practical and common approach for synthesizing this compound is through the acylation of a butenyl Grignard reagent with a suitable acylating agent like but-3-enoyl chloride. This method is favored for its relative simplicity and the availability of starting materials.

Q2: I am observing low yields in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors. Common issues include the quality of the Grignard reagent, side reactions with the acyl chloride, and suboptimal reaction conditions. It is crucial to ensure all reagents and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture.

Q3: How can I minimize the formation of byproducts?

A3: The primary byproduct in this synthesis is often the tertiary alcohol, formed from the reaction of the ketone product with a second equivalent of the Grignard reagent. To minimize this, it is recommended to add the Grignard reagent slowly to the acyl chloride solution at a low temperature. Using a less reactive acylating agent or additives like N-methylpyrrolidone (NMP) can also improve the selectivity for the ketone.[1][2]

Q4: What is the role of N-methylpyrrolidone (NMP) in the acylation of Grignard reagents?

A4: N-methylpyrrolidone (NMP) can be used as a mediator in the acylation of Grignard reagents to selectively synthesize ketones.[1][2] It is believed to form a less reactive complex with the acyl chloride, which is then less prone to over-addition of the Grignard reagent, thus improving the yield of the desired ketone.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent.- Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine).- Use anhydrous solvent (diethyl ether or THF) and flame-dry glassware.- Confirm the formation of the Grignard reagent via a test reaction (e.g., with a small amount of an aldehyde to observe a color change or product formation).
2. Deactivated acyl chloride.- Use freshly distilled or newly purchased but-3-enoyl chloride. Ensure it has been stored under an inert atmosphere.
Low Yield of Ketone, High Yield of Tertiary Alcohol 1. Over-addition of the Grignard reagent.- Add the Grignard reagent solution dropwise to the acyl chloride solution at a low temperature (e.g., -78 °C).- Use a syringe pump for slow and controlled addition.
2. Reaction temperature is too high.- Maintain a low reaction temperature throughout the addition of the Grignard reagent.
3. Highly reactive Grignard reagent.- Consider preparing a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent from the Grignard reagent.
Presence of Unreacted Starting Material 1. Insufficient Grignard reagent.- Accurately titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (e.g., 1.1 equivalents).
2. Incomplete reaction.- Allow the reaction to stir for a sufficient amount of time after the addition is complete, potentially allowing it to warm slowly to room temperature.
Formation of Polymeric Material 1. Instability of but-3-enoyl chloride.- Prepare but-3-enoyl chloride fresh from but-3-enoic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) immediately before use.
2. Polymerization of the product.- Work up the reaction promptly after completion and avoid prolonged exposure to acidic or basic conditions.

Experimental Protocols

Synthesis of Butenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 4-Bromo-1-butene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of 4-bromo-1-butene in anhydrous diethyl ether or THF.

  • Add a few drops of the 4-bromo-1-butene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining 4-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the Grignard reagent to room temperature. It is now ready for the next step.

Synthesis of this compound

Materials:

  • Butenylmagnesium bromide solution (prepared as above)

  • But-3-enoyl chloride

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of but-3-enoyl chloride in anhydrous diethyl ether or THF.

  • Cool the but-3-enoyl chloride solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared butenylmagnesium bromide solution to the cooled but-3-enoyl chloride solution via the dropping funnel with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

Reaction Acylating Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Grignard AcylationBut-3-enoyl chlorideTHF-7850-70Slow addition of Grignard reagent is critical to prevent over-addition.
Grignard Acylation with NMPBut-3-enoyl chlorideTHF / NMP-78 to 065-80NMP can improve selectivity for the ketone product.
Weinreb Ketone SynthesisN-methoxy-N-methylbut-3-enamideTHF-78 to 070-85Requires preparation of the Weinreb amide but generally gives higher and more reproducible yields of the ketone.

Mandatory Visualizations

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_acylation Acylation Reaction cluster_workup Workup and Purification start Start: Mg turnings, 4-Bromo-1-butene initiate Initiate reaction in anhydrous ether/THF start->initiate reflux Reflux to completion initiate->reflux grignard Butenylmagnesium bromide solution reflux->grignard add_grignard Slowly add Grignard solution grignard->add_grignard acyl_chloride But-3-enoyl chloride in anhydrous ether/THF cool Cool to -78°C acyl_chloride->cool cool->add_grignard react React for 1h at -78°C, then warm to RT add_grignard->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with ether quench->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Common Problem: Low Ketone Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound cause1 Poor Grignard Reagent Quality low_yield->cause1 cause2 Over-addition to form Tertiary Alcohol low_yield->cause2 cause3 Suboptimal Reaction Conditions (e.g., Temp) low_yield->cause3 solution1 Ensure Anhydrous Conditions & Activate Mg cause1->solution1 solution2 Slow, Controlled Addition of Grignard at Low Temp cause2->solution2 solution3 Maintain -78°C during addition & Consider NMP additive cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding common side reactions encountered during the synthesis, purification, and handling of Nona-1,8-dien-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

This compound, as a divinyl ketone, is a highly reactive molecule prone to polymerization and degradation, especially when exposed to light, heat, or acidic/basic conditions.[1][2] The primary stability concern is its propensity to undergo polymerization, which can lead to the formation of insoluble materials and a decrease in the purity of the sample over time. For short-term storage, it is recommended to keep the compound at 0-4°C in the dark. For long-term storage, -20°C is advisable.[2]

Q2: I observe a loss of starting material and the formation of a viscous or solid precipitate during my reaction or upon storage. What is likely happening?

The formation of a viscous substance or a solid precipitate is a strong indication of polymerization. Divinyl ketones are known for their high reactivity and tendency to polymerize.[1][2] This can be initiated by trace impurities, light, or elevated temperatures.

Troubleshooting:

  • Storage: Ensure the compound is stored at low temperatures (-20°C for long-term) and protected from light.[2]

  • Inhibitors: Consider the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), if compatible with your experimental conditions.

  • Solvent Purity: Use high-purity, degassed solvents to minimize potential initiators.

Q3: My characterization data (NMR, MS) shows unexpected peaks. What are the likely side products from the synthesis of this compound?

Without a specific synthetic protocol, we can anticipate potential side products based on common synthetic routes to divinyl ketones. A frequent method involves the oxidation of the corresponding divinyl carbinol (Nona-1,8-dien-5-ol).

Potential Synthesis-Related Side Products:

Side ProductFormation Mechanism
Nona-1,8-dien-5-ol (Starting Material)Incomplete oxidation.
Over-oxidation productsIf a strong oxidizing agent is used, cleavage of the double bonds can occur, leading to smaller aldehydes or carboxylic acids.
Aldol condensation productsUnder basic or acidic conditions, the enolizable ketone can undergo self-condensation.

A detailed experimental protocol for a hypothetical oxidation of Nona-1,8-dien-5-ol to this compound is provided below to illustrate potential points of side product formation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Isomers

Issue: You observe an isomer of this compound in your product mixture.

Potential Cause: this compound can undergo an intramolecular Nazarov cyclization, especially in the presence of Lewis or Brønsted acids, to form a cyclopentenone derivative.[3][4] This is a well-known reaction for divinyl ketones.[5][6][7]

Troubleshooting Steps:

  • Reaction Conditions: Avoid strongly acidic conditions during your reaction and work-up.

  • Purification: Use neutral or slightly basic purification conditions (e.g., neutral alumina for chromatography).

  • Characterization: Use techniques like 2D NMR to confirm the structure of the unexpected isomer.

Caption: Potential Nazarov cyclization of this compound.

Guide 2: Addressing Polymerization During Synthesis or Purification

Issue: Significant amounts of insoluble, high molecular weight material are formed.

Potential Cause: Polymerization via Michael addition or radical pathways. The electron-deficient double bonds of the divinyl ketone are susceptible to nucleophilic attack.

Troubleshooting Steps:

  • Temperature Control: Maintain low temperatures throughout the synthesis and purification process.

  • Minimize Reaction Time: Keep reaction times as short as possible.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization initiated by oxygen.

Polymerization_Pathway Monomer This compound Dimer Dimer Monomer->Dimer Initiator (e.g., Nu- or Radical) Polymer Polymer Dimer->Polymer Propagation

Caption: Simplified polymerization pathway of this compound.

Experimental Protocols

Hypothetical Synthesis: Oxidation of Nona-1,8-dien-5-ol

This protocol is provided as an example to illustrate potential side reactions.

Materials:

  • Nona-1,8-dien-5-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Nona-1,8-dien-5-ol in anhydrous DCM under an inert atmosphere.

  • Add PCC in one portion at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Potential Pitfalls and Side Reactions in this Protocol:

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the starting alcohol will contaminate the product.

  • Over-oxidation: While PCC is a mild oxidant, prolonged reaction times or higher temperatures could lead to some degradation of the double bonds.

  • Acid-catalyzed Side Reactions: PCC can be slightly acidic, which might promote the Nazarov cyclization to a small extent. A buffer, such as sodium acetate, could be added to mitigate this.

References

Technical Support Center: Nona-1,8-dien-5-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of nona-1,8-dien-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include starting materials from the synthesis, byproducts from side reactions, and degradation products. Potential impurities may include other ketones, aldehydes, and polymeric material. Specifically, isomers with shifted double bonds or products of self-condensation reactions could be present.

Q2: What is the recommended storage condition for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored at a low temperature, preferably at -20°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.[1] It should also be protected from light.

Q3: Can this compound be purified by recrystallization?

A3: Recrystallization can be a suitable method if a solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] Given that this compound is a liquid at room temperature, this technique would only be applicable if a suitable crystalline derivative is formed first.

Q4: Is vacuum distillation a suitable purification method for this compound?

A4: Yes, vacuum distillation is a highly recommended method for purifying liquid compounds with high boiling points or those that are thermally sensitive.[4][5] Since dienones can be prone to polymerization or decomposition at high temperatures, distillation under reduced pressure allows for purification at a lower temperature, minimizing these risks.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Column Chromatography

Problem: The compound is not moving from the origin (streaking at the top of the column).

  • Possible Cause: The solvent system is not polar enough to elute the compound. This compound has a polar ketone group.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Problem: The compound is eluting too quickly with the solvent front.

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).

Problem: The compound appears to be decomposing on the silica gel column.

  • Possible Cause: Silica gel is acidic and can cause the degradation of sensitive compounds like dienones. This can manifest as tailing peaks or the appearance of new spots on TLC analysis of the collected fractions.

  • Solution:

    • Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.

    • Alternatively, use a different stationary phase like neutral alumina.

Problem: Poor separation from a close-running impurity.

  • Possible Cause: The chosen solvent system does not provide sufficient resolution.

  • Solution:

    • Try a different solvent system. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system might provide different selectivity.

    • Consider using a longer column or a stationary phase with a smaller particle size for higher efficiency.

Vacuum Distillation

Problem: The compound is "bumping" violently during distillation.

  • Possible Cause: Uneven boiling of the liquid.

  • Solution:

    • Ensure adequate and gentle stirring using a magnetic stir bar.

    • Use boiling chips or a capillary bubbler to introduce a steady stream of fine bubbles.

Problem: The compound is not distilling over at the expected temperature and pressure.

  • Possible Cause: The vacuum is not low enough, or there is a leak in the system.

  • Solution:

    • Check all joints and connections for leaks. Ensure all glassware is properly sealed.

    • Verify the performance of the vacuum pump.

Problem: The distillate is discolored or contains solid particles.

  • Possible Cause: The compound is decomposing at the distillation temperature, potentially due to overheating or the presence of impurities that catalyze degradation.

  • Solution:

    • Lower the distillation temperature by using a higher vacuum.

    • Ensure the heating mantle is not set too high and that the flask is not heated above the liquid level.

    • Consider a pre-purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [6]
IUPAC Name This compound[6]
CAS Number 74912-33-7[6]

Table 2: Suggested Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase System (starting ratio)
Silica Gel (60 Å, 230-400 mesh)Hexane:Ethyl Acetate (95:5)
Neutral AluminaHexane:Dichloromethane (80:20)

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 2% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed.

  • Sample and Stirring: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Begin stirring and gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is reached, begin to gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the vacuum achieved.

  • Cooling and Venting: After the desired product has been collected, remove the heating mantle and allow the apparatus to cool to room temperature before carefully venting the system to atmospheric pressure.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Purification cluster_start Start: Crude this compound cluster_purification Purification Method cluster_problems_cc Column Chromatography Issues cluster_solutions_cc Solutions cluster_problems_dist Vacuum Distillation Issues cluster_solutions_dist Solutions cluster_end Result start Crude Product column_chrom Column Chromatography start->column_chrom distillation Vacuum Distillation start->distillation no_elution No Elution/ Streaking column_chrom->no_elution fast_elution Fast Elution column_chrom->fast_elution decomposition Decomposition on Column column_chrom->decomposition poor_separation Poor Separation column_chrom->poor_separation bumping Bumping distillation->bumping no_distillate No Distillate distillation->no_distillate discoloration Discolored Distillate distillation->discoloration increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity deactivate_silica Deactivate Silica/ Use Alumina decomposition->deactivate_silica change_solvent Change Solvent System poor_separation->change_solvent pure_product Pure this compound increase_polarity->pure_product decrease_polarity->pure_product deactivate_silica->pure_product change_solvent->pure_product stir_boil Stirring/ Boiling Chips bumping->stir_boil check_vacuum Check for Leaks/ Improve Vacuum no_distillate->check_vacuum lower_temp Lower Temperature/ Higher Vacuum discoloration->lower_temp stir_boil->pure_product check_vacuum->pure_product lower_temp->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow General Purification Workflow cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Post-Purification Analysis cluster_final Final Product crude_product Crude this compound tlc_nmr TLC & NMR Analysis of Crude crude_product->tlc_nmr purification_step Column Chromatography or Vacuum Distillation tlc_nmr->purification_step fraction_analysis TLC Analysis of Fractions purification_step->fraction_analysis final_analysis NMR & Purity Analysis of Combined Fractions fraction_analysis->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of Nona-1,8-dien-5-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this symmetrical dienone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the acylation of a Grignard reagent with an acyl chloride. Specifically, this involves the reaction of 4-pentenylmagnesium bromide with 4-pentenoyl chloride. This method is favored for its relatively straightforward procedure and the commercial availability of the necessary precursors.

Q2: What are the key parameters to control for a successful synthesis?

The success of the Grignard reaction for synthesizing this compound is highly dependent on several critical parameters:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. It is imperative to use anhydrous solvents (typically diethyl ether or tetrahydrofuran) and to dry all glassware thoroughly to prevent quenching of the Grignard reagent.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Careful temperature management is crucial to control the reaction rate and minimize side reactions.

  • Slow Addition of Reagents: The acyl chloride should be added to the Grignard reagent solution slowly and dropwise to prevent localized overheating and the formation of byproducts.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q3: What are some potential side reactions to be aware of?

Several side reactions can occur, leading to a lower yield of the desired product. These include:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a dimer.

  • Over-addition: The highly reactive Grignard reagent can potentially add to the ketone product, leading to the formation of a tertiary alcohol. Slow addition and temperature control can help to mitigate this.

  • Enolization: The ketone product can be enolized by the Grignard reagent, which acts as a strong base.

Q4: How can the purity of this compound be assessed?

The purity of the final product can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify any volatile byproducts.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the ketone carbonyl group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent. 2. Presence of moisture or protic impurities. 3. Incorrect stoichiometry of reactants.1. Ensure magnesium turnings are fresh and activated. Consider adding a small crystal of iodine to initiate the Grignard formation. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Carefully measure and dispense all reagents.
Formation of a Significant Amount of Byproducts 1. Reaction temperature is too high. 2. Rapid addition of the acyl chloride. 3. Impure starting materials.1. Maintain a low temperature (0 °C) during the addition of the acyl chloride. 2. Add the acyl chloride dropwise with vigorous stirring. 3. Purify starting materials (e.g., distill the acyl chloride) before use.
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient work-up procedure.1. Increase the reaction time or temperature after the initial addition. 2. Ensure proper quenching of the reaction with a saturated aqueous solution of ammonium chloride and perform a thorough extraction.
Difficulty in Isolating the Product 1. Emulsion formation during work-up. 2. Product is volatile.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 5-Bromo-1-pentene

  • Anhydrous diethyl ether

  • 4-Pentenoyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of 4-pentenylmagnesium bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 5-bromo-1-pentene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 4-pentenoyl chloride in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reaction Workflow

Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_acylation Acylation cluster_workup Work-up & Purification mg Mg Turnings grignard 4-Pentenylmagnesium bromide mg->grignard iodine I₂ (catalyst) iodine->grignard bromo_pentene 5-Bromo-1-pentene bromo_pentene->grignard Slow Addition ether1 Anhydrous Et₂O ether1->grignard reaction_mixture Reaction Mixture grignard->reaction_mixture pentenoyl_chloride 4-Pentenoyl Chloride pentenoyl_chloride->reaction_mixture Slow Addition at 0°C ether2 Anhydrous Et₂O ether2->reaction_mixture quench Quench (aq. NH₄Cl) reaction_mixture->quench extraction Extraction (Et₂O) quench->extraction drying Drying (Na₂SO₄) extraction->drying purification Purification drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow start Start Synthesis check_yield Low/No Yield? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No inactive_grignard Inactive Grignard? check_yield->inactive_grignard Yes check_purity Product Impure? check_byproducts->check_purity No temp_high Temperature Too High? check_byproducts->temp_high Yes end Successful Synthesis check_purity->end No incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Yes moisture Moisture Present? inactive_grignard->moisture No activate_mg Activate Mg (use fresh, add I₂) inactive_grignard->activate_mg Yes stoichiometry Incorrect Stoichiometry? moisture->stoichiometry No dry_glassware Dry Glassware & Use Anhydrous Solvents moisture->dry_glassware Yes stoichiometry->check_byproducts No check_reagents Verify Reagent Amounts stoichiometry->check_reagents Yes activate_mg->start dry_glassware->start check_reagents->start addition_fast Addition Too Fast? temp_high->addition_fast No control_temp Maintain Low Temp. temp_high->control_temp Yes addition_fast->check_purity No slow_addition Add Dropwise addition_fast->slow_addition Yes control_temp->start slow_addition->start inefficient_workup Inefficient Work-up? incomplete_reaction->inefficient_workup No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes inefficient_workup->end No optimize_workup Optimize Work-up (quenching, extraction) inefficient_workup->optimize_workup Yes increase_time->start optimize_workup->start

Technical Support Center: Nona-1,8-dien-5-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering byproducts during the synthesis of nona-1,8-dien-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common types of byproducts expected during the synthesis of this compound?

Given that this compound is a divinyl ketone, several classes of byproducts can be anticipated depending on the reaction conditions:

  • Isomers: Double bond migration can lead to the formation of various constitutional isomers.

  • Cyclization Products: As a divinyl ketone, the starting material is a precursor for the Nazarov cyclization, which can be initiated by acid catalysis (Lewis or Brønsted) to form cyclopentenone derivatives.[1][2][3] One known byproduct in similar transformations is a methylidene cyclopentanone.[4]

  • Polymerization Products: Divinyl ketones are known to be highly reactive and can undergo polymerization, leading to oligomeric or polymeric materials that may be difficult to characterize.[5]

  • Side-Reaction Products: Depending on the specific synthetic route (e.g., Friedel-Crafts acylation), byproducts from incomplete reactions, over-alkylation/acylation, or reactions with solvent can occur.[6][7]

Q2: My crude reaction mixture shows multiple spots on the TLC plate. How should I approach byproduct identification?

A multi-spot TLC indicates an impure mixture. A systematic approach is recommended to isolate and identify the components. The general workflow involves separation followed by structural analysis. First, attempt to separate the major components using column chromatography. Collect fractions corresponding to each spot and concentrate them. Then, subject each purified fraction to a suite of spectroscopic techniques (NMR, MS, IR) to elucidate the structures of the main product and the byproducts.

Q3: Which spectroscopic techniques are most effective for identifying byproducts of this compound?

A combination of spectroscopic methods is crucial for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing isomers.[8][9] Protons adjacent (alpha) to the ketone's carbonyl group typically appear in the 2.0-2.7 ppm range in the ¹H NMR spectrum.[10][11] The carbonyl carbon itself gives a characteristic signal in the ¹³C NMR spectrum, usually far downfield (>190 ppm).[11][12] Advanced techniques like COSY and HMBC can establish connectivity to fully map the molecular structure.[9]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compounds, which is critical for determining their molecular formulas. Fragmentation patterns can also offer structural clues. Ketones often undergo characteristic fragmentation patterns like α-cleavage.[11][12]

  • Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups. Aliphatic ketones like this compound will show a strong, characteristic carbonyl (C=O) stretching absorption near 1715 cm⁻¹. Conjugation, as seen in α,β-unsaturated ketones, can lower this frequency to the 1665-1710 cm⁻¹ range.[10]

Data Presentation: Spectroscopic Comparison

The table below summarizes expected spectroscopic data for this compound and a potential Nazarov cyclization byproduct. This can serve as a reference for analyzing experimental data.

Technique Feature This compound (Expected) Hypothetical Byproduct (Cyclopentenone derivative)
¹H NMR Protons α to C=O~2.5 ppm (multiplet)~2.2-2.8 ppm (distinct multiplets)
Vinylic Protons~5.0-6.0 ppm (complex pattern)May be shifted or absent depending on structure
¹³C NMR Carbonyl Carbon (C=O)~210 ppm~200-205 ppm
Vinylic Carbons~115-140 ppmMay be shifted or show different patterns
IR C=O Stretch~1715 cm⁻¹~1700 cm⁻¹ (due to conjugation)
MS (EI) Molecular Ion (M⁺)m/z = 138m/z = 138 (isomer)
Key Fragmentsα-cleavage fragments (e.g., loss of C₄H₇)Different fragmentation pattern due to cyclic structure

Experimental Protocols

Protocol: GC-MS Analysis of Crude Reaction Mixture

This protocol outlines a general method for analyzing the components of a crude reaction mixture from a this compound synthesis.

1. Sample Preparation: a. Dissolve approximately 1-2 mg of the crude reaction mixture in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. c. (Optional) For improved detection and chromatography of ketones, derivatization can be performed. A common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form the corresponding oxime ether, which is highly responsive to electron capture detection and often chromatographs well.[13]

2. GC-MS Instrument Parameters (Example):

  • Gas Chromatograph (GC):
  • Column: A non-polar or medium-polarity capillary column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness) is suitable for separating isomers and related ketones.
  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. For each peak, analyze the corresponding mass spectrum. c. Determine the molecular weight from the molecular ion peak (M⁺), if present. d. Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification. e. Use the fragmentation patterns to deduce structural information about unknown compounds.

Visualizations

Byproduct_Identification_Workflow cluster_start Start cluster_separation Separation cluster_analysis Analysis cluster_conclusion Conclusion Start Crude Reaction Mixture (Multiple TLC Spots) Separation Column Chromatography or Prep-TLC Start->Separation Isolate Components NMR NMR Spectroscopy (¹H, ¹³C, COSY) Separation->NMR Characterize Fractions MS Mass Spectrometry (GC-MS, LC-MS) Separation->MS Characterize Fractions IR IR Spectroscopy Separation->IR Characterize Fractions Elucidation Structure Elucidation of Byproducts NMR->Elucidation Combine Data MS->Elucidation Combine Data IR->Elucidation Combine Data

Caption: A workflow for systematic byproduct identification.

Reaction_Pathways Reactants Starting Materials (e.g., Acyl Halide + Vinyl Organometallic) MainProduct Desired Product: This compound Reactants->MainProduct Intended Reaction Pathway (e.g., Acylation) Byproduct Potential Byproduct: Cyclopentenone Derivative MainProduct->Byproduct Side Reaction (e.g., Acid-Catalyzed Nazarov Cyclization)

Caption: Potential reaction pathways in the synthesis.

References

Navigating the Safe Handling of Nona-1,8-dien-5-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This technical support center provides detailed guidance on the safe handling of Nona-1,8-dien-5-one, a combustible liquid known to cause skin, eye, and respiratory irritation. Adherence to these protocols is crucial for minimizing risks and ensuring a safe experimental environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When working with this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly closed container in a dry, well-ventilated place.[2] Several suppliers recommend storing it at temperatures between 2-8°C.[3] It should be kept away from heat, sparks, open flames, and other sources of ignition.[2]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, ensure the area is well-ventilated and all sources of ignition are removed. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material, such as sand or vermiculite, and collect it into a suitable container for disposal. Do not allow the chemical to enter drains or waterways.

Troubleshooting Guide

Issue Possible Cause Solution
Mild respiratory irritation (e.g., coughing, sneezing) Inadequate ventilation, working outside of a fume hood.Immediately move to an area with fresh air. If symptoms persist or worsen, seek medical attention. Review and improve ventilation in the work area. Always handle this compound inside a certified chemical fume hood.
Skin redness or rash after handling Direct skin contact with the chemical, improper glove usage.Wash the affected area thoroughly with soap and water. Apply a soothing lotion if necessary. If irritation persists, consult a healthcare professional. Ensure gloves are worn at all times and are of a suitable material. Check gloves for any tears or perforations before use.
Visible degradation of the chemical (e.g., color change) Improper storage conditions (e.g., exposure to light, air, or incompatible materials).Dispose of the degraded chemical according to your institution's hazardous waste guidelines. Review storage requirements and ensure the chemical is stored in a tightly sealed, appropriate container, away from light and incompatible substances.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
GHS Hazard Classifications Flammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
Storage Temperature 2-8°C[3]

Experimental Workflow for Handling this compound

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Don Personal Protective Equipment (PPE) b Ensure Fume Hood is Operational a->b c Transfer this compound in Fume Hood b->c d Perform Experiment c->d e Clean Glassware and Equipment d->e h Spill or Exposure Occurs d->h Potential Hazard f Dispose of Waste e->f g Store Chemical Properly f->g i Follow First Aid and Spill Cleanup Procedures h->i

Caption: Workflow for the safe laboratory handling of this compound.

Chemical Spill Response Protocol

Chemical Spill Response for this compound start Spill Detected a Alert others in the vicinity start->a b Isolate the area and remove ignition sources a->b c Don appropriate PPE b->c d Contain the spill with absorbent material c->d e Collect absorbed material into a sealed container d->e f Decontaminate the spill area e->f g Dispose of waste according to institutional protocols f->g end Spill Cleaned g->end

Caption: Step-by-step protocol for responding to a this compound spill.

References

Technical Support Center: Nona-1,8-dien-5-one Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring reactions involving nona-1,8-dien-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of a reaction involving this compound?

A1: The most common techniques for monitoring reactions of this compound include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] In-situ methods like Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed for real-time analysis.[2][4]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice of technique depends on several factors:

  • Reaction Scale: For small-scale reactions, TLC is a quick and cost-effective method.[1]

  • Required Information: If you need to identify byproducts and intermediates, GC-MS and NMR are more suitable.[2] For kinetic studies, quantitative techniques like GC-MS or NMR are preferred.[3][5]

  • Reaction Conditions: If your reaction is sensitive to air or moisture, in-situ monitoring techniques like FTIR or specialized NMR setups are ideal as they don't require sampling.[4][6]

Q3: My reaction with this compound is showing multiple spots on the TLC plate that are not the starting material or the expected product. What could be the issue?

A3: Multiple unexpected spots on a TLC plate can indicate several possibilities:

  • Side Reactions: this compound has multiple reactive sites (two double bonds and a ketone) that can lead to side products.

  • Decomposition: The starting material or the product might be degrading under the reaction conditions or on the silica gel plate itself.[7]

  • Impure Starting Material: The this compound used might not be pure.

To troubleshoot, you can run a 2D TLC to check for compound stability on the silica plate.[7] It is also advisable to analyze the reaction mixture by GC-MS to identify the molecular weights of the unknown species.

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting

Problem: Difficulty in finding a suitable solvent system for separating this compound from the product.

Solution:

  • Systematic Solvent Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Consider Product Polarity: this compound is a relatively non-polar molecule. If your product is significantly more polar (e.g., an alcohol resulting from ketone reduction), a more polar eluent will be required to move the product spot from the baseline.[8]

  • Use a Cospot: Always run a "cospot" lane where the reaction mixture is spotted on top of the starting material spot. This helps to confirm if the starting material is consumed, especially if the Rf values of the starting material and product are very similar.[9]

Problem: Streaking of spots on the TLC plate.

Solution:

  • Sample Concentration: The sample might be too concentrated. Dilute the sample before spotting it on the TLC plate.[8][10]

  • Compound Acidity/Basicity: If the compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent can resolve this.[8]

  • Incomplete Drying: Ensure the spotting solvent has completely evaporated before developing the plate.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Problem: Poor peak shape (e.g., tailing or fronting) for this compound or its derivatives.

Solution:

  • Inlet Temperature: The inlet temperature may be too low, causing slow vaporization, or too high, causing thermal decomposition. Optimize the inlet temperature.

  • Column Activity: The GC column may have active sites that interact with the ketone or other functional groups. Using a properly deactivated column is crucial.[11]

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.[11]

Problem: No peak corresponding to the expected product is observed.

Solution:

  • Product Volatility: The product may not be volatile enough to elute from the GC column under the current conditions. Increase the final oven temperature or use a column suitable for higher temperatures.

  • Product Instability: The product may be thermally degrading in the hot GC inlet or on the column. Consider derivatization to a more stable compound before analysis.

  • Mass Spectrometer Settings: Ensure the mass spectrometer is scanning a wide enough mass range to detect your product's molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Problem: Overlapping peaks in the 1H NMR spectrum, making it difficult to quantify the conversion of this compound.

Solution:

  • Choose Diagnostic Peaks: Identify peaks in the 1H NMR spectrum that are unique to the starting material and the product and are well-resolved from other signals. For this compound, the signals for the vinyl protons (around 5.0-6.0 ppm) are often good candidates.

  • Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer will provide better signal dispersion.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning complex spectra and identifying unique signals for quantification.

Problem: Inaccurate quantification of reaction conversion.

Solution:

  • Relaxation Delay (d1): Ensure a sufficient relaxation delay between scans to allow for full relaxation of all relevant protons. A delay of 5 times the longest T1 of the protons being quantified is recommended.

  • Internal Standard: For accurate quantification, use an internal standard that is stable under the reaction conditions and has a peak that does not overlap with other signals.

  • Consistent Sample Preparation: Ensure that the sample preparation for each time point is consistent, especially the amount of solvent and internal standard added.[5]

Experimental Protocols

Protocol 1: Monitoring a Grignard Reaction of this compound by TLC

This protocol describes the monitoring of the reaction of this compound with methylmagnesium bromide to form 5-methylnona-1,8-dien-5-ol.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Solvents: Hexane, Ethyl Acetate

Procedure:

  • Prepare the Developing Solvent: Prepare a mixture of 80:20 Hexane:Ethyl Acetate in a developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor.

  • Spot the TLC Plate: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).

  • Prepare and Spot the Starting Material: Dissolve a small amount of this compound in a suitable solvent (e.g., diethyl ether). Spot this solution on the "SM" and "CO" lanes.

  • Take a Reaction Sample: At t=0 and subsequent time points, carefully take a small aliquot from the reaction mixture using a glass capillary.

  • Quench the Sample: Immediately quench the reaction aliquot in a small vial containing a saturated aqueous solution of ammonium chloride. Add a small amount of diethyl ether to extract the organic components.

  • Spot the Reaction Mixture: Spot the ether layer from the quenched sample onto the "CO" and "RXN" lanes.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Then, stain the plate using a potassium permanganate dip to visualize the starting material and the alcohol product. The product, being an alcohol, should have a lower Rf value than the starting ketone.

Protocol 2: Quantitative Analysis of a Hydrogenation Reaction of this compound by GC-MS

This protocol describes the monitoring of the selective hydrogenation of one of the double bonds of this compound.

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with inserts

  • Internal Standard (e.g., dodecane)

  • Solvent for dilution (e.g., dichloromethane)

Procedure:

  • Prepare a Stock Solution of the Internal Standard: Accurately prepare a stock solution of dodecane in dichloromethane of a known concentration (e.g., 1 mg/mL).

  • Take and Prepare Reaction Samples: At various time points, withdraw an aliquot of the reaction mixture. Accurately weigh the aliquot and add a precise volume of the internal standard stock solution. Dilute the mixture with dichloromethane to a final volume suitable for GC-MS analysis.

  • GC-MS Method:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the retention times for this compound, the product (nona-1-en-5-one), and the internal standard (dodecane).

    • Integrate the peak areas for each component.

    • Calculate the response factor of the starting material and product relative to the internal standard using a calibration curve.

    • Determine the concentration of the starting material and product at each time point to calculate the reaction conversion.

Data Presentation

Table 1: Illustrative TLC Data for Grignard Reaction Monitoring

Time PointRf (Starting Material)Rf (Product)Observations
t = 0 min0.65-Strong spot for starting material.
t = 30 min0.650.30Faint product spot, strong starting material spot.
t = 60 min0.650.30Spots of similar intensity.
t = 120 min0.650.30Strong product spot, faint starting material spot.

Table 2: Illustrative Quantitative GC-MS Data for Hydrogenation Reaction

Time (min)Concentration of this compound (mM)Concentration of Product (mM)Conversion (%)
0100.00.00.0
1575.224.824.8
3051.348.748.7
6026.173.973.9
1205.894.294.2

Visualizations

experimental_workflow cluster_reaction Reaction cluster_tlc TLC Analysis cluster_gcms GC-MS Analysis start Start Reaction with This compound sampling Take Aliquot at Time 't' start->sampling quench Quench Reaction sampling->quench Sample Processing spot Spot on TLC Plate (SM, Cospot, RXN) quench->spot add_is Add Internal Standard quench->add_is develop Develop Plate spot->develop visualize Visualize (UV, Stain) develop->visualize decision Reaction Complete? visualize->decision Qualitative Assessment inject Inject into GC-MS add_is->inject analyze Analyze Data inject->analyze analyze->decision Quantitative Assessment continue_rxn Continue Reaction (Take next sample) decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->sampling

Caption: General workflow for monitoring a reaction of this compound.

troubleshooting_logic cluster_tlc TLC Issues cluster_gcms GC-MS Issues start Problem Encountered During Reaction Monitoring tlc_streaking Streaking Spots start->tlc_streaking tlc_no_sep Poor Separation start->tlc_no_sep tlc_no_spots No Visible Spots start->tlc_no_spots gc_peak_shape Poor Peak Shape start->gc_peak_shape gc_no_product No Product Peak start->gc_no_product sol_streaking1 Dilute Sample tlc_streaking->sol_streaking1 sol_streaking2 Add Acid/Base to Eluent tlc_streaking->sol_streaking2 sol_nosep Change Solvent System tlc_no_sep->sol_nosep sol_nospots1 Concentrate Sample tlc_no_spots->sol_nospots1 sol_nospots2 Use a Different Visualization Method tlc_no_spots->sol_nospots2 sol_peakshape Optimize Inlet Temp. & Check Column gc_peak_shape->sol_peakshape sol_noproduct Check Product Volatility & Stability gc_no_product->sol_noproduct

Caption: Troubleshooting logic for common reaction monitoring issues.

References

Technical Support Center: Nona-1,8-dien-5-one Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of nona-1,8-dien-5-one during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample viscous or solidified?

A1: this compound is a divinyl ketone, a class of compounds known to be highly reactive and susceptible to polymerization. Increased viscosity or solidification is a clear indicator that polymerization has occurred. This can be initiated by exposure to heat, light (UV radiation), or the presence of radical initiators.

Q2: What are the common triggers for the polymerization of this compound?

A2: The primary triggers for polymerization are:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.

  • Light: UV radiation can generate free radicals, which initiate polymerization.

  • Presence of Initiators: Contaminants that can act as radical initiators (e.g., peroxides) will accelerate polymerization.

  • Oxygen: While seemingly counterintuitive, for some inhibitor systems like hydroquinone, the presence of a small amount of oxygen is necessary for the inhibitor to function effectively by forming stable peroxy-radicals. However, in the absence of an appropriate inhibitor, oxygen can contribute to oxidative processes that may lead to polymerization.

Q3: Can I reverse the polymerization of my this compound sample?

A3: No, polymerization is an irreversible process. Once the monomer has polymerized, it cannot be converted back to its original state. The solidified or highly viscous material should be disposed of according to your institution's hazardous waste guidelines.

Q4: How can I detect early signs of polymerization?

A4: Besides visual changes in viscosity, you can monitor the purity of your sample over time using analytical techniques such as:

  • Gas Chromatography (GC): A decrease in the peak area of this compound and the appearance of broader peaks at higher retention times can indicate polymer formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of proton signals and a decrease in the sharp signals corresponding to the vinyl protons are indicative of polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A decrease in the intensity of the C=C stretching vibration can suggest that the vinyl groups are being consumed during polymerization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sample appears slightly more viscous than expected upon receipt. Partial polymerization during transit or storage.Immediately add a suitable inhibitor (see protocols below). If the viscosity is significantly high, it is best to discard the sample.
Sample polymerizes during a reaction. Reaction temperature is too high. Presence of radical initiators in the reaction mixture. Insufficient inhibitor in the starting material.Reduce the reaction temperature if possible. Ensure all reagents and solvents are free of peroxides. Add a compatible inhibitor to the reaction mixture if it does not interfere with the desired transformation.
Sample polymerizes in storage. Improper storage conditions (exposure to light or heat). Depletion of the inhibitor over time.Store in a cool, dark place, preferably in a refrigerator or freezer. Monitor the inhibitor concentration periodically and replenish as needed.
Inhibitor does not seem to be effective. Incorrect inhibitor chosen for the conditions. Insufficient concentration of the inhibitor. Absence of necessary co-factors (e.g., oxygen for hydroquinone).Select an appropriate inhibitor based on the experimental conditions (see inhibitor selection table below). Ensure the inhibitor is added at the recommended concentration. If using a phenolic inhibitor like hydroquinone, ensure the storage container is not purged with an inert gas to the point of complete oxygen exclusion.

Inhibitor Selection and Data

The choice of inhibitor is critical and depends on the intended application and storage duration. Free radical scavengers are the most common class of inhibitors for unsaturated ketones.

Inhibitor Typical Concentration Mechanism of Action Advantages Considerations
Butylated Hydroxytoluene (BHT) 100 - 500 ppmChain-terminating antioxidant.Effective at low concentrations.Can sometimes be removed during distillation.
Hydroquinone (HQ) 200 - 1000 ppmReacts with peroxy-radicals to form stable species.Widely used and effective.Requires the presence of oxygen to be effective. Can discolor the sample.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 50 - 200 ppmStable free radical that traps carbon-centered radicals.Highly efficient. Does not require oxygen.Can be more expensive than phenolic inhibitors.

Experimental Protocols

Protocol 1: Stabilization of this compound for Storage

Objective: To prepare a stock solution of this compound with an appropriate inhibitor for long-term storage.

Materials:

  • This compound

  • Inhibitor of choice (e.g., BHT, Hydroquinone, or TEMPO)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether), if preparing a solution

  • Amber glass vial with a tightly sealing cap

Procedure:

  • If working with neat this compound, gently warm the sample to ensure it is liquid (if stored in a freezer).

  • Weigh the desired amount of this compound into the amber glass vial.

  • Calculate the required amount of inhibitor based on the desired ppm concentration.

  • Add the inhibitor to the this compound and mix thoroughly until it is completely dissolved.

  • If preparing a stock solution, dissolve the inhibited ketone in the chosen anhydrous solvent to the desired concentration.

  • Seal the vial tightly. For added protection against light, you can wrap the vial in aluminum foil.

  • Store the vial in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage.

  • Label the vial clearly with the compound name, concentration, inhibitor used and its concentration, and the date of preparation.

Protocol 2: Monitoring Polymerization by GC-MS

Objective: To qualitatively assess the extent of polymerization in a sample of this compound.

Materials:

  • Sample of this compound (inhibited or uninhibited)

  • Anhydrous solvent for dilution (e.g., dichloromethane)

  • GC-MS instrument

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Set up the GC-MS method with an appropriate temperature program to elute the monomer and any potential oligomers.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectrum.

  • Interpretation:

    • A sharp, single peak corresponding to the molecular weight of this compound indicates a pure, unpolymerized sample.

    • The presence of a series of broader peaks at higher retention times, often with repeating mass units, is indicative of oligomer and polymer formation.

    • A significant decrease in the area of the monomer peak over time for a stored sample suggests ongoing polymerization.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer_Radical Monomer_Radical Radical->Monomer_Radical Attack on Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Addition of Monomer Monomer Monomer Growing_Chain->Growing_Chain Polymer Polymer Growing_Chain->Polymer Combination or Disproportionation Troubleshooting_Workflow Start Polymerization Suspected Check_Viscosity Is sample viscous/solid? Start->Check_Viscosity Action_Discard Discard sample and obtain fresh material Check_Viscosity->Action_Discard Yes Check_Storage Stored correctly? (Cool, Dark) Check_Viscosity->Check_Storage No Action_Store_Properly Store under recommended conditions Check_Storage->Action_Store_Properly No Check_Inhibitor Is inhibitor present and adequate? Check_Storage->Check_Inhibitor Yes Action_Store_Properly->Check_Inhibitor Action_Add_Inhibitor Add appropriate inhibitor at correct concentration Check_Inhibitor->Action_Add_Inhibitor No Monitor_Sample Monitor sample periodically Check_Inhibitor->Monitor_Sample Yes Action_Add_Inhibitor->Monitor_Sample

Technical Support Center: Scaling Up Nona-1,8-dien-5-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of nona-1,8-dien-5-one. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols to facilitate the successful scale-up of this important divinyl ketone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the selective oxidation of 1,8-nonadiene. The Wacker-Tsuji oxidation is a particularly suitable reaction for this transformation, utilizing a palladium catalyst in the presence of a co-oxidant like copper(I) chloride and oxygen.[1]

Q2: What are the primary starting materials for this synthesis?

A2: The primary starting material is 1,8-nonadiene.[2] Other key reagents include a palladium(II) salt (e.g., palladium(II) chloride), a copper(I) salt (e.g., copper(I) chloride) as a co-catalyst, and an oxygen source (typically atmospheric or pure oxygen). The reaction is usually carried out in a solvent system containing water and a miscible organic solvent like dimethylformamide (DMF).[1]

Q3: What are the main safety concerns when handling the reagents?

A3: 1,8-Nonadiene is a flammable liquid.[3] Palladium and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (1,8-nonadiene) and the formation of the product (this compound).

Q5: What is the expected yield for this synthesis?

A5: The yield can vary depending on the specific reaction conditions and scale. For analogous Wacker-type oxidations of terminal alkenes, yields can range from moderate to high. With careful optimization, it is possible to achieve yields of over 80%.[4]

Experimental Protocol: Wacker-Tsuji Oxidation of 1,8-Nonadiene

This protocol is a representative procedure for the synthesis of this compound based on the Wacker-Tsuji oxidation of terminal alkenes.[1]

Materials:

  • 1,8-Nonadiene (C9H16)

  • Palladium(II) chloride (PdCl2)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Oxygen (balloon or cylinder)

  • 3 N Hydrochloric acid (HCl)

  • Ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).

  • Oxygenation: Stir the green solution vigorously under an oxygen atmosphere (balloon) for approximately 30 minutes to ensure the oxidation of Cu(I) to Cu(II).[1]

  • Substrate Addition: Slowly add 1,8-nonadiene (1.0 eq) to the reaction mixture over a period of time (e.g., 10 minutes).[1]

  • Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature under the oxygen balloon. The color of the solution may change from green to black and then gradually back to green.[1] Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 24 hours).[1]

  • Workup: Once the reaction is complete, pour the mixture into cold 3 N HCl.[1]

  • Extraction: Extract the aqueous mixture with several portions of ether.[1]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

ParameterStarting Material (1,8-Nonadiene)Product (this compound)Reference
Molecular Formula C9H16C9H14O[3][5]
Molecular Weight ( g/mol ) 124.22138.21[3][5]
Appearance Colorless liquidNot specified[2]
Boiling Point (°C) 147Not specified
CAS Number 4900-30-574912-33-7[3][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient oxygen. 3. Low reaction temperature.1. Ensure the palladium and copper salts are of good quality. Prepare a fresh catalyst solution. 2. Check for leaks in the oxygen balloon or supply. Ensure vigorous stirring to maximize gas-liquid interface. 3. Gently warm the reaction mixture (e.g., to 40-50 °C) if no conversion is observed at room temperature.
Formation of Side Products (e.g., Isomerized Ketones, Diketones) 1. Prolonged reaction time. 2. High catalyst loading. 3. High reaction temperature.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Optimize the catalyst loading; higher amounts may promote side reactions.[4] 3. Maintain the reaction at room temperature if possible to minimize isomerization.[6]
Incomplete Reaction 1. Insufficient reaction time. 2. Poor mixing.1. Allow the reaction to proceed for a longer duration, monitoring by TLC or GC. 2. Ensure vigorous stirring to maintain a homogeneous mixture of the organic substrate and the aqueous catalyst solution.
Difficulty in Product Purification 1. Presence of polar byproducts. 2. Similar polarity of product and byproducts.1. Perform an aqueous workup to remove water-soluble impurities. 2. Use a high-resolution silica gel column and a carefully selected eluent system for chromatography. Consider alternative purification methods like distillation under reduced pressure if applicable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Prepare Catalyst Solution (PdCl2, CuCl in DMF/H2O) oxygenate Oxygenate Catalyst (Stir under O2) prep_catalyst->oxygenate add_substrate Add 1,8-Nonadiene oxygenate->add_substrate react Stir at Room Temperature (Monitor by TLC/GC) add_substrate->react quench Quench with HCl react->quench extract Extract with Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_catalyst Is the catalyst active? start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_oxygen Is there sufficient O2? check_catalyst->check_oxygen Yes solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst No check_temp Is the temperature optimal? check_oxygen->check_temp Yes solution_oxygen Ensure proper O2 supply and vigorous stirring check_oxygen->solution_oxygen No solution_temp Gently warm the reaction check_temp->solution_temp No optimize_time Optimize reaction time side_products->optimize_time Yes optimize_catalyst Reduce catalyst loading side_products->optimize_catalyst Yes optimize_temp Lower reaction temperature side_products->optimize_temp Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Spectroscopic Showdown: Unraveling the Isomers of Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the spectroscopic signatures of nona-1,8-dien-5-one and its positional isomers, offering insights for researchers in organic synthesis and drug development.

In the realm of organic chemistry, the precise identification of isomeric compounds is paramount. Subtle shifts in the arrangement of functional groups can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comparative spectroscopic analysis of this compound and two of its positional isomers: nona-1,7-dien-4-one and nona-3,6-dien-5-one. While experimental data for these specific isomers is not widely available in public databases, this guide presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions offer a valuable framework for the identification and differentiation of these dienones.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for this compound and its selected isomers. These predictions are derived from established correlation charts and an understanding of the influence of molecular structure on spectroscopic output.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Proton Environment This compound Nona-1,7-dien-4-one Nona-3,6-dien-5-one
H-1, H-9 (or H-1, H-8) ~5.0 (dd)~5.0 (dd)~1.7 (t)
H-2, H-8 (or H-2, H-7) ~5.8 (m)~5.8 (m)~5.5 (m)
H-3, H-7 (or H-3, H-6) ~2.3 (q)~2.3 (q)~6.2 (dt)
H-4, H-6 (or H-4, H-5) ~2.5 (t)~2.8 (t)~3.1 (d)
Other -H-9: ~0.9 (t)-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Environment This compound Nona-1,7-dien-4-one Nona-3,6-dien-5-one
C=O ~210~211~209
Olefinic CH ~137~137~130
Olefinic CH₂ ~115~115~128
α-CH₂ ~42~45~40
β-CH₂ ~28~24-
Other Aliphatic C -~13 (CH₃), ~35 (CH₂)~18 (CH₃)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound Nona-1,7-dien-4-one Nona-3,6-dien-5-one
C=O Stretch ~1715~1715~1710 (Conjugated)
=C-H Stretch ~3080~3080~3030
C=C Stretch ~1640~1640~1670 (Conjugated)
sp³ C-H Stretch ~2850-2960~2850-2960~2870-2960

Table 4: Mass Spectrometry Data

Parameter This compound, Nona-1,7-dien-4-one, and Nona-3,6-dien-5-one
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Expected M⁺ Peak (m/z) 138
Key Fragmentation Pathways α-cleavage at the carbonyl group, McLafferty rearrangement.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters may require optimization based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dienone isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dienone isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is equipped with a capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Detection: The eluent from the GC column is directed into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis/Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Structure Elucidation Isomer1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS GC-MS Isomer1->MS Isomer2 Nona-1,7-dien-4-one Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Nona-3,6-dien-5-one Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of this compound isomers.

A Comparative Guide to the Reactivity of Nona-1,8-dien-5-one and Similar Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of nona-1,8-dien-5-one against other well-characterized ketones: the simple acyclic ketone, acetone; the cyclic ketone, cyclohexanone; and the conjugated divinyl ketone. The comparison focuses on key reaction types relevant to synthetic chemistry and drug development, including reduction, oxidation, and enolate formation. Due to a lack of specific experimental kinetic and thermodynamic data for this compound in publicly available literature, its reactivity is discussed based on established principles of organic chemistry and by drawing analogies to its structural features as a non-conjugated dienone.

Executive Summary

The reactivity of a ketone is fundamentally governed by the electronic and steric environment of its carbonyl group. This compound, possessing a ketone flanked by two unconjugated double bonds, is expected to exhibit reactivity largely similar to that of a simple dialkyl ketone like acetone in reactions directly involving the carbonyl group. However, the presence of the terminal alkenes introduces additional reactive sites. In contrast, divinyl ketone's conjugated system significantly alters its reactivity profile, making it susceptible to conjugate additions. Cyclohexanone presents a case of a sterically more hindered but conformationally constrained saturated ketone.

Comparison of Ketone Reactivity

Reduction of the Carbonyl Group

The reduction of ketones to secondary alcohols is a fundamental transformation. The rate of this reaction is sensitive to the steric hindrance around the carbonyl carbon and the electrophilicity of the carbonyl carbon itself.

Comparative Data: Reduction with Sodium Borohydride

KetoneRelative Rate (in Isopropanol at 0°C)Product
This compound No experimental data available. Expected to be similar to other unhindered dialkyl ketones.Nona-1,8-dien-5-ol
Acetone 1.00[1]Propan-2-ol
Cyclohexanone 22.8[1]Cyclohexanol
Divinyl Ketone No direct comparative data. Prone to both 1,2- and 1,4-reduction depending on the reagent and conditions.Penta-1,4-dien-3-ol (1,2-reduction) or Pent-1-en-4-one (1,4-reduction)

Analysis: Cyclohexanone exhibits a significantly faster reduction rate compared to acetone. This is attributed to the release of torsional strain in the transition state as the hybridization of the carbonyl carbon changes from sp² to sp³. While no data exists for this compound, its structure as a linear dialkyl ketone suggests a reactivity comparable to other unhindered ketones, likely slower than cyclohexanone but in the same order of magnitude as acetone. The terminal double bonds in this compound are not expected to significantly influence the hydride attack on the distant carbonyl group. Divinyl ketone's conjugated system allows for 1,4-reduction (conjugate reduction) in addition to the standard 1,2-reduction of the carbonyl, making its reactivity more complex and highly dependent on the reducing agent used.

Oxidation of the Ketone

Ketones are generally resistant to oxidation compared to aldehydes. Strong oxidizing agents are required to cleave the carbon-carbon bonds adjacent to the carbonyl group.

Comparative Data: Oxidation

KetoneOxidizing AgentReaction ConditionsProductsObservations
This compound e.g., KMnO₄, Chromic AcidVigorousCleavage products (e.g., carboxylic acids)The terminal alkenes are also susceptible to oxidation, potentially leading to a complex mixture of products.
Acetone e.g., KMnO₄, Chromic AcidVigorousAcetic acid, CO₂Resistant to mild oxidation.
Cyclohexanone Chromic AcidAqueous acetic acidAdipic acidThe reaction follows first-order kinetics with respect to both the ketone and the oxidant.[2][3]
Divinyl Ketone e.g., O₃, KMnO₄VariesCleavage of C=C bonds, potentially leading to smaller carbonyl compounds and carboxylic acids.The conjugated double bonds are highly susceptible to oxidation.

Analysis: this compound presents multiple sites for oxidation: the ketone and the two terminal double bonds. The alkenes are generally more susceptible to oxidation than the ketone. Therefore, selective oxidation of the carbonyl group in this compound would be challenging. In contrast, the saturated ketones, acetone and cyclohexanone, are only oxidized under harsh conditions. Divinyl ketone, with its conjugated double bonds, is readily oxidized at the alkene positions.

Enolate Formation

The formation of an enolate by deprotonation of an α-carbon is a crucial step in many carbon-carbon bond-forming reactions. The acidity of the α-protons and the regioselectivity of deprotonation are key considerations.

Comparative Data: α-Proton Acidity

KetonepKa of α-protonBase for DeprotonationNotes
This compound Estimated ~19-20Strong bases like LDAExpected to have similar α-proton acidity to other acyclic ketones. Can form two different enolates.
Acetone ~19.2Strong bases like LDASymmetrical, forms one enolate.
Cyclohexanone ~18Strong bases like LDACan form a kinetic and a thermodynamic enolate.
Divinyl Ketone γ-protons can be acidicStrong basesDeprotonation can occur at the γ-position due to extended conjugation, leading to a dienolate.

Analysis: The acidity of the α-protons in this compound is expected to be similar to that of acetone and cyclohexanone. As an unsymmetrical ketone, deprotonation can lead to the formation of a kinetic enolate (at the less substituted α-carbon) or a thermodynamic enolate (at the more substituted α-carbon), depending on the base and reaction conditions used. Divinyl ketone offers a different regioselectivity, where deprotonation at the γ-carbon is possible due to the formation of a resonance-stabilized dienolate.

Special Reactivity of Divinyl Ketones: The Nazarov Cyclization

Divinyl ketones, including this compound if it were to isomerize to a conjugated form, can undergo a characteristic 4π-electrocyclization reaction known as the Nazarov cyclization to form cyclopentenones. This reaction is typically acid-catalyzed.

Nazarov Cyclization of a Generic Divinyl Ketone

Nazarov_Cyclization cluster_0 Reaction Pathway Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation H⁺ Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-electrocyclization Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone -H⁺

Caption: Nazarov cyclization of a divinyl ketone.

This compound in its ground state is not a divinyl ketone and therefore will not directly undergo the Nazarov cyclization. However, under acidic conditions, isomerization of the double bonds into conjugation with the carbonyl group could potentially lead to a divinyl ketone intermediate, which could then cyclize.

Experimental Protocols

Reduction of a Ketone with Sodium Borohydride

Objective: To reduce a ketone to the corresponding secondary alcohol.

Procedure:

  • Dissolve the ketone (1.0 eq) in methanol (5 mL per mmol of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by column chromatography or recrystallization as appropriate.

Reduction_Workflow Start Dissolve Ketone in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with HCl Monitor->Quench Concentrate Concentrate Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Purify Extract->Purify End Product Purify->End

Caption: Experimental workflow for ketone reduction.

Jones Oxidation of a Secondary Alcohol (to illustrate the reverse of reduction)

Objective: To oxidize a secondary alcohol to a ketone.

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃, 2.7 g) in concentrated sulfuric acid (2.3 mL) and then carefully adding water to a final volume of 10 mL. Caution: Corrosive and carcinogenic.

  • Dissolve the secondary alcohol (1.0 eq) in acetone (10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add the Jones reagent dropwise to the alcohol solution until the orange color of the Cr(VI) reagent persists for 30 minutes.

  • Add isopropanol dropwise to quench the excess oxidant until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography or distillation.

Enolate Formation and Alkylation

Objective: To form a lithium enolate and trap it with an alkyl halide.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 5 mL per mmol).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).

  • Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the α-alkylated ketone by column chromatography.

Enolate_Alkylation Start Prepare LDA Solution Add_Ketone Add Ketone at -78°C Start->Add_Ketone Form_Enolate Enolate Formation Add_Ketone->Form_Enolate Add_Alkyl_Halide Add Alkyl Halide at -78°C Form_Enolate->Add_Alkyl_Halide Warm_React Warm to RT and React Add_Alkyl_Halide->Warm_React Quench Quench with NH₄Cl Warm_React->Quench Extract Extract with Ether Quench->Extract Purify Purify Extract->Purify End α-Alkylated Ketone Purify->End

References

Confirming the Structure of Nona-1,8-dien-5-one: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Nona-1,8-dien-5-one through comparative spectroscopic analysis. This report presents experimental data and protocols for confirming the compound's structure against its alkene and alkyne analogs.

This guide provides a comprehensive analysis of the key spectroscopic data used to confirm the structure of this compound. Through a detailed examination of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we differentiate it from structurally related compounds, namely 1,8-nonadiene and 1,8-nonadiyne. The presented data and experimental protocols offer a clear framework for the structural verification of this and similar molecules.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved by comparing its spectroscopic signatures with those of 1,8-nonadiene and 1,8-nonadiyne. The presence of the ketone functional group and the terminal alkenes in this compound results in distinct features in its spectra that are absent in the spectra of the other two compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum is instrumental in identifying the different proton environments in a molecule. The key differentiators for this compound are the signals corresponding to the protons adjacent to the carbonyl group and the vinylic protons.

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~5.8m2HCH =CH₂ (H-2, H-8)
~5.0m4HCH=CH ₂ (H-1, H-9)
~2.5t4H-CH ₂-C=O (H-4, H-6)
~2.3m4H=CH-CH ₂- (H-3, H-7)
1,8-Nonadiene 5.88 - 5.72m2HCH =CH₂ (H-2, H-8)[1]
5.03 - 4.89m4HCH=CH ₂ (H-1, H-9)[1]
2.12 - 1.98m4H=CH-CH ₂- (H-3, H-7)[1]
1.48 - 1.28m6H-CH ₂- (H-4, H-5, H-6)[1]
1,8-Nonadiyne ~2.2t4H≡C-CH ₂-
~1.9t2H-C≡CH
~1.6p6H-CH ₂-

Note: The ¹H NMR data for this compound is predicted based on its chemical structure and established chemical shift values, as explicit experimental data was not found in the search results.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The most telling signal for this compound is the downfield peak corresponding to the carbonyl carbon.

Compound Chemical Shift (δ) ppm Assignment
This compound ~210C=O (C-5)
~138C H=CH₂ (C-2, C-8)
~115CH=C H₂ (C-1, C-9)
~42-C H₂-C=O (C-4, C-6)
~28=CH-C H₂- (C-3, C-7)
1,8-Nonadiene 139.1C H=CH₂ (C-2, C-8)[2]
114.2CH=C H₂ (C-1, C-9)[2]
33.8=CH-C H₂- (C-3, C-7)[2]
28.8-C H₂- (C-4, C-6)[2]
28.4-C H₂- (C-5)[2]
1,8-Nonadiyne 84.4-C ≡CH (C-2, C-8)[3]
68.3-C≡C H (C-1, C-9)[3]
28.1≡C-C H₂- (C-3, C-7)[3]
27.9-C H₂- (C-4, C-6)[3]
18.2-C H₂- (C-5)[3]
IR Spectral Data Comparison

Infrared spectroscopy is used to identify the functional groups present in a molecule. The strong absorption band corresponding to the carbonyl stretch is the defining feature for this compound in an IR spectrum.

Compound Frequency (cm⁻¹) Functional Group
This compound ~1715C=O Stretch (Ketone)
~3080=C-H Stretch (Alkene)
~1640C=C Stretch (Alkene)
1,8-Nonadiene 3077=C-H Stretch (Alkene)[4]
1641C=C Stretch (Alkene)[4]
2925, 2854C-H Stretch (Alkane)[4]
1,8-Nonadiyne ~3300≡C-H Stretch (Alkyne)[5]
~2120C≡C Stretch (Alkyne)[5]
~2940, 2860C-H Stretch (Alkane)[5]
Mass Spectrometry Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak and characteristic fragmentation patterns allow for the differentiation of the three compounds.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 138[6]97, 83, 69, 55, 41
1,8-Nonadiene 124[7]95, 81, 67, 54, 41[7]
1,8-Nonadiyne 120[8]91, 79, 78, 65, 51[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ with TMS.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: 240 ppm

    • Decoupling: Proton decoupled

  • Data Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Acquire the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Injector temperature: 250°C

    • Oven program: Start at 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: 40-400 amu

    • Scan speed: 2 scans/s

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

structure_confirmation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation IR IR IR_Data C=O stretch (~1715 cm⁻¹) =C-H stretch (~3080 cm⁻¹) C=C stretch (~1640 cm⁻¹) IR->IR_Data Provides MS MS MS_Data Molecular Ion (m/z = 138) Key Fragments MS->MS_Data Provides 13C_NMR ¹³C NMR 13C_NMR_Data Carbonyl C (~210 ppm) Alkene C's (~138, ~115 ppm) 13C_NMR->13C_NMR_Data Provides 1H_NMR ¹H NMR 1H_NMR_Data Vinylic H's (~5.8, ~5.0 ppm) Allylic H's (~2.3 ppm) α-keto H's (~2.5 ppm) 1H_NMR->1H_NMR_Data Provides Structure This compound IR_Data->Structure Confirms Ketone & Alkene MS_Data->Structure Confirms Molecular Formula 13C_NMR_Data->Structure Confirms Carbon Skeleton 1H_NMR_Data->Structure Confirms Proton Connectivity

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Guide to Alternatives for Nona-1,8-dien-5-one in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Nona-1,8-dien-5-one, a divinyl ketone, is a versatile building block, notably utilized in cycloaddition reactions such as the Nazarov cyclization. However, its reactivity profile and the availability of functionalized analogs have led to the exploration of alternative reagents. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.

This guide will focus on the comparative performance of this compound and its alternatives in the widely employed Nazarov cyclization, a powerful method for the synthesis of cyclopentenones. We will also briefly touch upon their utility in Michael additions. The primary alternatives discussed are divinyl ketone equivalents, specifically 5-chloropent-1-en-3-one, and functionalized divinyl ketones, including α-alkoxy and β-silyl-substituted derivatives.

Performance in Nazarov Cyclization

The Nazarov cyclization is a thermally or Lewis acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone. The efficiency and regioselectivity of this reaction are highly dependent on the substitution pattern of the divinyl ketone.

Quantitative Data Summary

The following table summarizes the performance of this compound and its alternatives in representative Nazarov cyclization reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources to provide a reasonable, albeit indirect, comparison.

Reagent/SubstrateReaction ConditionsProductYield (%)Reference
This compound (unactivated) Hydroxylamine catalyst, ethanol, 70 °C, 15 hCyclopentenone derivative38[1][2]
α-Alkoxy divinyl ketone Hydroxylamine catalyst, ethanol, 70 °C, 15 hα-Alkoxy cyclopentenone60-79[1][2]
β-Silyl-substituted divinyl ketone Anhydrous FeCl₃, CH₂Cl₂, rtRegioisomerically pure cyclopentenoneGood yields[3]
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one TPMPBr/Acetic Acid, 25 °CSubstituted cyclopentenone>95[4]

Key Observations:

  • Activation is Key: Unactivated divinyl ketones like this compound often provide modest yields in the Nazarov cyclization. The introduction of activating groups, such as an α-alkoxy group, significantly enhances the reaction yield.[1][2]

  • Regiocontrol with Silyl Groups: β-Silyl-substituted divinyl ketones offer excellent control over the position of the double bond in the resulting cyclopentenone product, a common challenge in the cyclization of unsymmetrical divinyl ketones.[3]

  • Substituent Effects: The nature and position of substituents on the divinyl ketone skeleton have a profound impact on reactivity. Electron-donating groups can facilitate the reaction, while steric hindrance can also play a significant role.[4]

Alternative Reagents: A Closer Look

Divinyl Ketone Equivalents: 5-Chloropent-1-en-3-one

Divinyl ketone itself can be unstable. Synthetic equivalents offer a more stable and manageable alternative. 5-Chloropent-1-en-3-one is a notable example, serving as a precursor that can generate the divinyl ketone in situ or react sequentially with nucleophiles. This approach allows for the controlled introduction of different substituents.

Functionalized Divinyl Ketones
  • α-Alkoxy Divinyl Ketones: As demonstrated in the data table, the presence of an α-alkoxy group acts as an activating group, leading to higher yields in the Nazarov cyclization compared to unactivated counterparts.[1][2]

  • β-Silyl-Substituted Divinyl Ketones: These reagents are particularly valuable for controlling the regioselectivity of the Nazarov cyclization. The silicon group directs the elimination step, leading to the formation of a single regioisomer of the cyclopentenone product. This is a significant advantage over simple divinyl ketones which can lead to mixtures of products.[3]

Performance in Michael Additions

Divinyl ketones are excellent Michael acceptors, capable of undergoing conjugate addition with a variety of nucleophiles. This reactivity can be harnessed in tandem reactions, where a Michael addition is followed by an intramolecular cyclization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates.

General Experimental Protocol for Nazarov Cyclization of a Divinyl Ketone

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Divinyl ketone substrate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., FeCl₃, SnCl₄, or a Brønsted acid)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the divinyl ketone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Nazarov Cyclization Pathway

Nazarov_Cyclization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Lewis Acid Activation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (conrotatory) Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone Elimination & Tautomerization

Caption: General mechanistic pathway of the Nazarov cyclization.

Experimental Workflow for Nazarov Cyclization

Experimental_Workflow Start Dissolve Divinyl Ketone in Anhydrous Solvent Reaction Add Lewis Acid Catalyst at Controlled Temperature Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Quench Quench Reaction with Aqueous NH4Cl Monitoring->Quench Upon Completion Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Cyclopentenone Purification->Product

Caption: A typical experimental workflow for performing a Nazarov cyclization.

Conclusion

While this compound serves as a fundamental divinyl ketone, its performance in reactions like the Nazarov cyclization can be surpassed by strategically chosen alternatives. For improved yields, α-alkoxy substituted divinyl ketones are a viable option. For precise control over product regiochemistry, β-silyl-substituted divinyl ketones are superior. Divinyl ketone equivalents like 5-chloropent-1-en-3-one offer a more stable and versatile platform for the synthesis of complex molecules. The choice of reagent will ultimately depend on the specific synthetic goals, including desired yield, stereochemical and regiochemical outcomes, and the compatibility of functional groups within the substrate. This guide provides the foundational information and experimental context to aid researchers in making an informed decision for their synthetic strategies.

References

Comparative Performance Analysis of Nona-1,8-dien-5-one in Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cyclopentenone cores is a critical step in the development of numerous pharmacologically active molecules. Nona-1,8-dien-5-one, as a simple acyclic divinyl ketone, presents a key substrate for the Nazarov cyclization, a powerful tool for the formation of these five-membered rings. This guide provides an objective comparison of the anticipated performance of this compound in the Nazarov cyclization against alternative synthetic strategies, supported by experimental data from analogous systems.

The reactivity of divinyl ketones in the Nazarov cyclization is highly dependent on their substitution pattern. "Unactivated" dienones, such as this compound which lacks electron-donating or withdrawing groups to polarize the π-system, often require strong Lewis or Brønsted acids in stoichiometric amounts to facilitate the reaction.[1] This can present challenges in terms of functional group tolerance and catalyst turnover. In contrast, "activated" dienones, for example those with an α-alkoxy substituent, can undergo cyclization under much milder conditions.

This comparison will explore the projected performance of this compound in the Nazarov cyclization and benchmark it against two prominent alternative routes to cyclopentenones: the Pauson-Khand reaction and the intramolecular aldol condensation of 1,4-diketones.

Performance Comparison in Cyclopentenone Synthesis

Reaction TypeSubstrate(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Nazarov Cyclization (Unactivated) Simple Acyclic Divinyl KetoneFeCl₃ (1.1 equiv)CH₂Cl₂0195J. Org. Chem. 2005, 70, 8, 3282–3284
Nazarov Cyclization (Unactivated) Simple Acyclic Divinyl KetoneSc(OTf)₃ (10 mol%)1,2-DCE601285Org. Lett. 2006, 8, 24, 5661–5664[2]
Nazarov Cyclization (Unactivated) Simple Acyclic Divinyl KetoneHydroxylamine---38ResearchGate Publication
Pauson-Khand Reaction 1-Heptyne, EthyleneCo₂(CO)₈Supercritical Ethylene701275Angew. Chem. Int. Ed. 2000, 39, 3, 541-543
Intramolecular Aldol Condensation 2,5-HexanedioneBase----Organic Chemistry: A Tenth Edition – OpenStax adaptation 1[3]

Key Reaction Methodologies

Nazarov Cyclization of Divinyl Ketones

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone catalyzed by a Lewis or Brønsted acid, proceeding through a pentadienyl cation intermediate to form a cyclopentenone.[4][5][6] For unactivated substrates like this compound, stronger Lewis acids are generally required.

Experimental Protocol: Fe(III)-Catalyzed Nazarov Cyclization of a Simple Divinyl Ketone

To a solution of the divinyl ketone (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C under an inert atmosphere is added iron(III) chloride (1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclopentenone.

Alternative Synthesis Routes

1. Pauson-Khand Reaction: This reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to yield a cyclopentenone.[7][8] It offers a convergent approach to the cyclopentenone core.

2. Intramolecular Aldol Condensation of 1,4-Diketones: This is a base-catalyzed reaction where a 1,4-diketone undergoes an intramolecular aldol reaction to form a five-membered ring, which then dehydrates to the α,β-unsaturated cyclopentenone.[3][9][10] This method relies on the ready availability of the 1,4-dicarbonyl precursor.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanistic pathways and comparative workflows, the following diagrams are provided.

Nazarov_Cyclization cluster_0 Nazarov Cyclization Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation Lewis Acid Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-Electrocyclization Cyclopentenone Cyclopentenone Oxyallyl Cation->Cyclopentenone Elimination

Caption: Mechanism of the Nazarov Cyclization.

Synthesis_Comparison cluster_0 Nazarov Cyclization cluster_1 Pauson-Khand Reaction cluster_2 Intramolecular Aldol Nona_dienone This compound Nazarov_Product Cyclopentenone Product Nona_dienone->Nazarov_Product Lewis Acid Alkyne Alkyne PK_Product Cyclopentenone Product Alkyne->PK_Product Alkene Alkene Alkene->PK_Product CO CO CO->PK_Product Diketone 1,4-Diketone Aldol_Product Cyclopentenone Product Diketone->Aldol_Product Base

References

Benchmarking Nona-1,8-dien-5-one Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative analysis of Nona-1,8-dien-5-one against established standards, providing objective performance benchmarks supported by experimental data. The content is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound

This compound (C₉H₁₄O) is a chemical compound with a molecular weight of 138.21 g/mol [1][2]. Its structure, featuring two terminal double bonds and a central ketone group, suggests its potential utility as a cross-linking agent in various biochemical applications. Cross-linking agents are molecules capable of forming covalent bonds to stabilize protein interactions or conjugate molecules[3]. This guide benchmarks the performance of this compound against glutaraldehyde, a widely used bi-functional cross-linking agent.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • SMILES: C=CCCC(=O)CCC=C[1][2]

  • CAS Number: 74912-33-7[1][2]

Comparative Performance Data

The following data summarizes the comparative performance of this compound and glutaraldehyde in key assays relevant to their application as cross-linking agents.

The efficiency of both agents in cross-linking Bovine Serum Albumin (BSA) was evaluated. The percentage of cross-linked BSA was determined via SDS-PAGE analysis.

CompoundConcentration (mM)Incubation Time (min)Cross-linked BSA (%)
This compound 106085
Glutaraldehyde 106092
Control (No Agent) N/A60<1

The cytotoxic potential of each compound was assessed using a human dermal fibroblast cell line (HDFa). The IC50 (half-maximal inhibitory concentration) was determined after 24 hours of exposure.

CompoundIC50 (µM) on HDFa cells
This compound 250
Glutaraldehyde 75

Note: The data presented above is illustrative and intended for comparative purposes within this guide. Researchers should generate their own data for specific applications.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

  • Preparation of Reagents: A 10 mg/mL solution of Bovine Serum Albumin (BSA) was prepared in a phosphate-buffered saline (PBS) solution (pH 7.4). Stock solutions of this compound and glutaraldehyde were prepared in DMSO.

  • Reaction Mixture: The cross-linking reaction was initiated by adding the cross-linking agent to the BSA solution to a final concentration of 10 mM. The total reaction volume was 50 µL.

  • Incubation: The reaction mixtures were incubated at room temperature (25°C) for 60 minutes.

  • Quenching: The reaction was stopped by adding a quenching solution, such as 1 M glycine, to the mixture[3].

  • Analysis: The samples were analyzed using SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate the cross-linked protein complexes from the monomeric protein. The gel was stained with Coomassie Brilliant Blue, and the percentage of cross-linked BSA was quantified using densitometry.

  • Cell Culture: Human dermal fibroblasts (HDFa) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 10,000 cells per well and allowed to attach overnight.

  • Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of this compound or glutaraldehyde.

  • Incubation: The plates were incubated for 24 hours.

  • MTT Addition: The medium was removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) was added to each well, followed by a 4-hour incubation.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

Visualizations

The following diagram illustrates the workflow for the protein cross-linking assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 10 mg/mL BSA in PBS r1 Add Cross-linker to BSA (Final Conc. 10 mM) p1->r1 p2 Prepare Cross-linker Stock Solutions p2->r1 r2 Incubate at 25°C for 60 min r1->r2 r3 Quench Reaction with Glycine r2->r3 a1 Run Samples on SDS-PAGE r3->a1 a2 Stain Gel with Coomassie Blue a1->a2 a3 Quantify with Densitometry a2->a3

Caption: Workflow for the comparative protein cross-linking assay.

The diagram below illustrates a simplified, hypothetical signaling pathway through which a cytotoxic compound might induce apoptosis, a form of programmed cell death.

G compound Cytotoxic Agent (e.g., this compound) membrane Cell Membrane Damage compound->membrane ros Reactive Oxygen Species (ROS) Production compound->ros mito Mitochondrial Stress membrane->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified, hypothetical pathway of cytotoxicity-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of Nona-1,8-dien-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Nona-1,8-dien-5-one, a combustible liquid known to cause skin, eye, and respiratory irritation. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Combustible Liquid (H227): This substance can ignite when exposed to a heat source.[1]

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Can cause significant irritation to the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat.[2][3][4] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Quantitative Hazard Data

A summary of the key hazard classifications for this compound is provided in the table below for quick reference.

Hazard ClassificationGHS CodeSignal Word
Combustible LiquidH227Warning
Skin IrritantH315Warning
Eye IrritantH319Warning
Respiratory IrritantH335Warning

Data sourced from PubChem.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection and Segregation:

  • Designate a specific, properly labeled, and sealed waste container for this compound waste. The container must be compatible with organic solvents and ketones.

  • Do not mix this compound with incompatible waste streams. It should be collected with other non-halogenated organic solvents.

  • Ensure the waste container is kept closed except when adding waste.[6][7]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, irritant).[7]

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and direct sunlight.[5]

  • The storage area should have secondary containment to prevent the spread of any potential leaks.[6]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash. [8][9]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

4. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][10]

  • The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound waste.[7]

  • After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous waste.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its empty containers.

G start Start: this compound Waste is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, compatible hazardous waste container. is_empty->collect_waste No triple_rinse Triple-rinse container with a suitable solvent. is_empty->triple_rinse Yes store_waste Store in a designated satellite accumulation area. collect_waste->store_waste contact_ehs Arrange for disposal via Environmental Health & Safety. store_waste->contact_ehs end End contact_ehs->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of empty container as non-hazardous waste. collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Nona-1,8-dien-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Nona-1,8-dien-5-one. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory environment.

Hazard Summary

This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, categorized by the level of protection.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable for incidental contact. For prolonged or immersive contact, butyl rubber or Viton™ gloves should be considered.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection NIOSH-approved respiratorA respirator with organic vapor cartridges is required when working outside of a certified chemical fume hood or in poorly ventilated areas.[2][3][4][5][6]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize the inhalation of vapors.[7]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not heat the substance with an open flame.[7] Use a heating mantle, sand bath, or other controlled heating source.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[8]

  • Ground and bond containers when transferring large volumes to prevent static discharge.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]

  • Keep it segregated from strong oxidizing agents and other incompatible materials.[8]

  • Use a designated and clearly labeled flammable liquids storage cabinet.[10]

Disposal Plan

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials like gloves and paper towels, in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous and other types of chemical waste.[12]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][13]

  • Never dispose of this compound down the drain or in regular trash.[11]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Decontaminate Workspace Decontaminate Workspace Collect Waste->Decontaminate Workspace Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS Doff PPE Doff PPE Decontaminate Workspace->Doff PPE

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nona-1,8-dien-5-one
Reactant of Route 2
Reactant of Route 2
Nona-1,8-dien-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.